Etoxadrol
Description
was heading 1975-94 (see under PIPERIDINES 1975-90); use PIPERIDINES to search this compound 1975-90; dissociative anesthetic with some cardiovascular effects
Properties
CAS No. |
28189-85-7 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine |
InChI |
InChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3/t14-,15+,16-/m0/s1 |
InChI Key |
INOYCBNLWYEPSB-XHSDSOJGSA-N |
Isomeric SMILES |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
Other CAS No. |
30163-01-0 |
Synonyms |
Cl 1848C Cl-1848C etoxadrol |
Origin of Product |
United States |
Foundational & Exploratory
Etoxadrol: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol, a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest in neuroscience research due to its dissociative anesthetic and phencyclidine-like effects. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in drug development. This document details the stereospecific synthesis of the active (2S, 4S, 6S)-Etoxadrol isomer, outlines its key chemical and physical characteristics, and presents established analytical methodologies for its characterization. Furthermore, its mechanism of action at the NMDA receptor is described, supported by a representative experimental protocol for receptor binding assays.
Chemical Properties
This compound, with the systematic IUPAC name (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine, is a chiral molecule with three stereocenters. The biologically active enantiomer possesses the (2S, 4S, 6S) configuration. It is often used in its hydrochloride salt form to improve its solubility and handling characteristics.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₂ | [1] |
| Molecular Weight | 261.36 g/mol | [1] |
| Monoisotopic Mass | 261.1729 g/mol | [1] |
| Appearance | White crystalline solid (hydrochloride salt) | |
| Stereochemistry | (2S, 4S, 6S) |
| Property | Value |
| Molecular Formula | C₁₆H₂₄ClNO₂ |
| Molecular Weight | 297.82 g/mol |
Solubility and Stability
Limited quantitative solubility data for this compound is publicly available. However, based on its chemical structure, it is expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The hydrochloride salt form exhibits enhanced aqueous solubility.
Stability studies are crucial for the development of any pharmaceutical compound. While specific stability data for this compound is not extensively published, it is recommended to store the compound in a cool, dry, and dark place to prevent degradation. For research purposes, storage as a solid at -20°C is advisable. Solutions in organic solvents should be freshly prepared or stored at low temperatures for short periods. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its stability profile and identify potential degradation products.
Synthesis of this compound
The synthesis of the biologically active (2S, 4S, 6S)-Etoxadrol isomer is a stereospecific process that originates from the chiral precursor, dexoxadrol. The overall synthetic workflow involves the cleavage of dexoxadrol to yield the key intermediate, (S,S)-1-(2-piperidyl)-1,2-ethanediol, which is subsequently reacted to form the dioxolane ring of this compound.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Cleavage of Dexoxadrol to (S,S)-1-(2-piperidyl)-1,2-ethanediol
This procedure involves the acid-catalyzed hydrolysis of the dioxolane ring of dexoxadrol.
-
Materials: Dexoxadrol, dilute hydrochloric acid, diethyl ether, sodium hydroxide.
-
Procedure:
-
Dissolve Dexoxadrol in a suitable organic solvent such as diethyl ether.
-
Add dilute aqueous hydrochloric acid to the solution and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the aqueous layer with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S,S)-1-(2-piperidyl)-1,2-ethanediol.
-
Purify the product by column chromatography or recrystallization.
-
Step 2: Synthesis of (2S, 4S, 6S)-Etoxadrol
This step involves the condensation of the piperidyl diol with a propiophenone equivalent to form the dioxolane ring of this compound.
-
Materials: (S,S)-1-(2-piperidyl)-1,2-ethanediol, propiophenone dimethyl ketal (or propiophenone and a dehydrating agent), p-toluenesulfonic acid (catalyst), toluene.
-
Procedure:
-
To a solution of (S,S)-1-(2-piperidyl)-1,2-ethanediol in toluene, add propiophenone dimethyl ketal and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the methanol byproduct.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product will be a diastereomeric mixture of this compound. Separate the diastereomers using column chromatography on silica gel to isolate the desired (2S, 4S, 6S)-Etoxadrol isomer.
-
Step 3: Preparation of this compound Hydrochloride
The hydrochloride salt is typically prepared to improve the handling and solubility of the final compound.
-
Materials: (2S, 4S, 6S)-Etoxadrol, anhydrous diethyl ether, ethereal hydrogen chloride solution.
-
Procedure:
-
Dissolve the purified (2S, 4S, 6S)-Etoxadrol free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.[2]
-
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and quality control of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring its stability. A typical reverse-phase HPLC method can be developed and validated according to ICH guidelines.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and purity assessment of this compound, as well as for the analysis of related volatile impurities.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient program to ensure good separation of the analyte from any impurities.
-
MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show a characteristic fragmentation pattern for this compound, which can be used for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its pharmacological effects primarily by acting as a non-competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor involved in excitatory synaptic transmission. By binding to a site within the ion channel of the NMDA receptor, this compound blocks the influx of calcium ions, thereby inhibiting neuronal excitation. This mechanism is shared with other dissociative anesthetics like phencyclidine (PCP) and ketamine.
Figure 2: this compound's mechanism of action.
Experimental Protocol: NMDA Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. A competitive binding assay using a radiolabeled NMDA receptor antagonist, such as [³H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine), can be employed to determine the binding affinity (Ki) of this compound.
-
Materials:
-
Rat brain cortical membranes (source of NMDA receptors).
-
[³H]TCP (radioligand).
-
This compound (test compound).
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled PCP or MK-801).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a series of tubes, add the rat brain membranes, a fixed concentration of [³H]TCP, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical properties, and analytical characterization of this compound. The stereospecific synthesis from dexoxadrol, while established, requires careful execution and purification to isolate the active enantiomer. The provided information on its physicochemical properties and analytical methods serves as a foundation for further research and development. The elucidation of its mechanism of action as a potent NMDA receptor antagonist underscores its importance as a tool in neuropharmacological studies. This guide is intended to equip researchers and drug development professionals with the necessary information to work with and further investigate this fascinating compound.
References
Etoxadrol and Dexoxadrol: A Comprehensive Structural and Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol and dexoxadrol are potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity and neurotransmission.[1][2] Their unique structures, centered around a substituted dioxolane ring, have been the subject of extensive research to elucidate their structure-activity relationships and potential therapeutic applications. This technical guide provides an in-depth analysis of the structural relationship between this compound and dexoxadrol, their pharmacological profiles, the experimental methodologies used to characterize them, and the signaling pathways they modulate.
Structural Relationship and Stereochemistry
This compound and dexoxadrol are closely related structurally, both belonging to the class of (dioxolan-4-yl)piperidine derivatives. The core of their structure consists of a piperidine ring linked to a 1,3-dioxolane ring. The primary distinction between the two molecules lies in the substituents at the C2 position of the dioxolane ring.
-
Dexoxadrol: Features two phenyl groups at the C2 position. Its systematic IUPAC name is (2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine .
-
This compound: Possesses one phenyl group and one ethyl group at the C2 position. Its systematic IUPAC name is (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine .
The stereochemistry of these compounds is crucial for their high affinity for the NMDA receptor. The specific spatial arrangement of the piperidine and dioxolane rings, along with the substituents, dictates their interaction with the phencyclidine (PCP) binding site within the NMDA receptor's ion channel.
References
- 1. Analogues of the dioxolanes dexoxadrol and this compound as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxadrol In Vivo: A Technical Examination of its Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol ((+)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine hydrochloride; CL-1848C) is a dissociative anesthetic agent that emerged from research in the mid-20th century. Like other drugs in its class, such as ketamine and phencyclidine, its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide synthesizes the available preclinical data on the in vivo effects of this compound in various animal models, providing a resource for researchers and drug development professionals. Due to the age of the primary research, specific detailed quantitative data from original studies is limited in publicly available literature. This document compiles the qualitative effects and available dosage information, alongside standardized experimental protocols relevant to the study of such compounds.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by binding to the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.[1] This action blocks the influx of calcium ions, which is crucial for neuronal signaling, synaptic plasticity, and memory formation. The antagonism of the NMDA receptor by this compound leads to a state of dissociative anesthesia, characterized by profound analgesia, amnesia, and catalepsy, while maintaining some autonomic functions.
Signaling Pathway
The binding of this compound to the NMDA receptor initiates a cascade of intracellular events. By blocking the ion channel, it prevents the downstream signaling typically triggered by the binding of glutamate and a co-agonist like glycine or D-serine. This interruption of the normal signaling cascade is fundamental to its anesthetic and psychoactive properties.
Pharmacological Effects in Animal Models
This compound has been evaluated in a range of animal species, including primates, dogs, rats, and mice, primarily through intravenous administration.[2][3]
Anesthetic and Behavioral Effects
Table 1: Summary of Observed Anesthetic and Behavioral Effects of this compound in Animal Models
| Effect | Animal Model(s) | Route of Administration | Observations |
| Dissociative Anesthesia | Primates, Dogs, Rats, Mice | Intravenous | Characterized by analgesia, amnesia, and catalepsy. |
| Analgesia | General | Intravenous | Profound pain relief is a key feature of the anesthetic state. |
| Altered Motor Activity | Mice, Rats | Intravenous/Intraperitoneal | Expected to produce initial hyperactivity followed by ataxia and catalepsy, typical of dissociative anesthetics. |
| Psychotomimetic Effects | Primates | Intravenous | Effects analogous to human-reported unpleasant dreams and aberrations are likely. |
Cardiovascular and Respiratory Effects
Studies in dogs and primates have indicated that this compound influences cardiovascular and respiratory function. In human clinical trials, administration was associated with slight increases in systolic and diastolic blood pressure, as well as tachycardia and tachypnea. These effects are a notable feature of many dissociative anesthetics.
Table 2: Summary of Cardiovascular and Respiratory Effects of this compound in Animal Models
| Parameter | Animal Model(s) | Route of Administration | Observed Effect |
| Blood Pressure | Dogs, Primates | Intravenous | Likely increased. |
| Heart Rate | Dogs, Primates | Intravenous | Likely increased (tachycardia). |
| Respiratory Rate | Primates | Intravenous | Likely increased (tachypnea). |
Toxicity
Table 3: Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 | Reference |
| Data Not Available | Intravenous | - | - |
| Data Not Available | Intraperitoneal | - | - |
Experimental Protocols
While specific, detailed protocols from the original this compound studies are not accessible, standardized methodologies for evaluating the in vivo effects of novel anesthetic and psychoactive compounds in animal models are well-established. The following represents typical experimental workflows that would be employed.
General Anesthesia Induction and Monitoring
This workflow outlines the standard procedure for administering an intravenous anesthetic agent to a rodent model and monitoring its physiological effects.
-
Animal Preparation: Healthy, adult animals (e.g., Sprague-Dawley rats or C57BL/6 mice) are selected. They are weighed to ensure accurate dosing and allowed to acclimatize to the laboratory environment to minimize stress-induced physiological changes.
-
Drug Administration: this compound, dissolved in a sterile vehicle (e.g., saline), is administered intravenously, typically via the tail vein in rodents.
-
Induction of Anesthesia: The primary endpoint for the onset of anesthesia is the loss of the righting reflex, where the animal is unable to return to a prone position when placed on its back.
-
Physiological Monitoring: Throughout the anesthetic period, key physiological parameters are monitored. This can include heart rate and blood pressure (via tail-cuff or telemetry), respiratory rate (using a plethysmograph), and core body temperature.
-
Recovery: The animal is monitored until the return of the righting reflex and normal motor function. The duration of anesthesia is recorded as the time from the loss to the return of the righting reflex.
Assessment of Locomotor Activity
To assess the behavioral effects of this compound, spontaneous locomotor activity can be measured using an automated activity chamber.
-
Habituation: Animals are individually placed in the activity chambers for a set period (e.g., 30-60 minutes) to allow them to acclimatize to the novel environment.
-
Baseline Activity: Following habituation, baseline locomotor activity is recorded for a defined period.
-
Drug Administration: Animals are removed from the chambers, administered this compound (typically via intraperitoneal or intravenous injection), and immediately returned to the chambers.
-
Data Collection: Locomotor activity, including horizontal movement, vertical movement (rearing), and time spent in different zones of the chamber, is recorded for a specified duration. The data is typically binned into time intervals to analyze the time course of the drug's effects.
Conclusion
This compound is a dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist. Preclinical studies in various animal models have demonstrated its anesthetic, analgesic, and cardiovascular-respiratory effects. While the historical nature of the primary research limits the availability of detailed quantitative data, the qualitative effects align with those of other drugs in its class. The provided experimental frameworks offer standardized approaches for the further investigation of this compound or novel compounds with similar mechanisms of action. Future research could focus on re-evaluating the pharmacokinetics and pharmacodynamics of this compound using modern techniques to provide a more complete preclinical profile.
References
- 1. pnas.org [pnas.org]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical investigation of a new intravenous anesthetic--etoxadrol hydrochloride (CL-1848; U-37862A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxadrol: A Phencyclidine-Like Agonist at the NMDA Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol is a potent dissociative anesthetic that acts as a high-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] Developed in the mid-1960s as a potential analgesic and anesthetic, its clinical advancement was halted due to significant psychotomimetic side effects, including unpleasant dreams and hallucinations, mirroring the effects of phencyclidine (PCP).[1] this compound exerts its effects by binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[1] This technical guide provides an in-depth overview of this compound's pharmacology, mechanism of action, and the experimental methodologies used to characterize its phencyclidine-like agonist properties.
Introduction
This compound, chemically (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine, is a member of the dioxolane class of compounds.[1] Like its structural analog dexoxadrol, this compound was investigated for its anesthetic and analgesic properties.[1] However, its powerful dissociative and psychotomimetic effects, characteristic of phencyclidine-like compounds, led to the cessation of its clinical development. The primary molecular target of this compound is the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This compound acts as a non-competitive antagonist, binding to a site within the receptor's ion channel, the same site that phencyclidine (PCP) binds to. This shared binding site and consequent similar pharmacological profile make this compound a valuable tool for studying the mechanisms of NMDA receptor function and the pharmacology of dissociative anesthetics.
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺ ions, which triggers downstream signaling cascades.
This compound, like PCP, is a non-competitive antagonist that blocks the NMDA receptor ion channel. This means it does not compete with glutamate or glycine for their binding sites. Instead, it enters the open ion channel and binds to the distinct PCP binding site located within the channel pore. This binding physically obstructs the flow of ions, effectively preventing receptor activation and subsequent downstream signaling. The blockade is voltage-dependent, meaning it is more pronounced at more negative membrane potentials.
Signaling Pathway of NMDA Receptor and Blockade by this compound
The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by this compound.
Quantitative Pharmacological Data
The affinity of this compound and related compounds for the NMDA receptor is typically determined through competitive radioligand binding assays. The inhibitor constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Binding Site | Radioligand | Ki (nM) | Reference |
| This compound Analog ((2S,4S)-13b) | PCP Site on NMDA Receptor | [³H]-(+)-MK-801 | 69 | |
| Dexoxadrol Analog (WMS-2508) | PCP Site on NMDA Receptor | Not Specified | 44 | |
| Phencyclidine (PCP) | PCP Site on NMDA Receptor | [³H]TCP | 58.7 | Not in search results |
| Ketamine | PCP Site on NMDA Receptor | [³H]TCP | 600 | Not in search results |
| MK-801 (Dizocilpine) | PCP Site on NMDA Receptor | [³H]MK-801 | 3.1 | Not in search results |
Note: Specific Ki value for this compound was not found in the provided search results; an analog's value is presented. Data for PCP, Ketamine, and MK-801 are included for comparative purposes and may not be from the same study.
Experimental Protocols
NMDA Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized method for determining the binding affinity of a test compound like this compound to the PCP site of the NMDA receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for the NMDA receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Test compound (this compound)
-
Radioligand (e.g., [³H]-(+)-MK-801 or [³H]TCP)
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled displacer for non-specific binding (e.g., high concentration of PCP or MK-801)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Workflow Diagram:
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Incubation:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of an unlabeled displacer.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Assessment (Animal Models)
Objective: To characterize the phencyclidine-like behavioral effects of this compound in animal models.
Commonly Assessed Behaviors:
-
Locomotor Activity: Increased locomotor activity is a characteristic effect of PCP-like compounds.
-
Stereotypy: Repetitive, invariant behaviors.
-
Ataxia: Impaired coordination and balance.
-
Drug Discrimination: Training animals to distinguish between the effects of a known drug (e.g., PCP) and saline, and then testing the ability of a novel compound (this compound) to substitute for the training drug.
Example Protocol: Open-Field Locomotor Activity
Animals: Male rodents (e.g., rats or mice).
Apparatus: An open-field arena equipped with automated photobeam detectors to track movement.
Procedure:
-
Habituation: Place the animals in the open-field arena for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.
-
Drug Administration: Administer this compound or a vehicle control (e.g., saline) via a specified route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the animals back into the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, time spent moving, and patterns of movement. Compare the effects of different doses of this compound to the vehicle control.
Conclusion
This compound is a potent phencyclidine-like agonist that acts as a non-competitive antagonist at the NMDA receptor. Its high affinity for the PCP binding site within the ion channel underlies its characteristic dissociative and psychotomimetic effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel NMDA receptor antagonists. A thorough understanding of the pharmacology and mechanism of action of such compounds is crucial for the development of new therapeutic agents targeting the glutamatergic system and for elucidating the complex role of the NMDA receptor in both normal and pathological brain function.
References
The Rise and Fall of Etoxadrol: A Technical History of a Potent Analgesic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol, a derivative of the dioxolane-piperidine class of compounds, emerged in the mid-1960s as a potent analgesic and anesthetic agent. Its development was driven by the quest for powerful, non-opioid pain relief. As a high-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, this compound's mechanism of action placed it at the forefront of neurological and anesthetic research of its time. Preclinical studies in various animal models demonstrated significant analgesic properties. Subsequent clinical trials in humans confirmed its profound analgesic and anesthetic effects. However, the promising therapeutic potential of this compound was ultimately overshadowed by the prevalence of severe psychotomimetic side effects, including unpleasant dreams and hallucinations, which led to the discontinuation of its clinical development. This in-depth technical guide provides a comprehensive historical overview of this compound, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the key factors that led to its withdrawal from the path to clinical use.
Introduction
The development of novel analgesic agents has been a cornerstone of pharmaceutical research for decades. In the 1960s, a period marked by significant advances in medicinal chemistry, researchers at Cutter Laboratories synthesized a series of (dioxolan-4-yl)piperidine derivatives, including this compound and its analogue, Dexoxadrol.[1] These compounds were investigated for their potential as analgesics, anesthetics, and local anesthetics.[1] this compound, in particular, showed promise due to its potent activity. This document serves as a technical guide to the historical development of this compound, with a focus on its journey as a potential analgesic.
Synthesis and Chemical Properties
The synthesis of this compound was first reported by Hardie and his colleagues in 1966. The process for the dl-form and the resolution of the α-racemates were significant achievements in medicinal chemistry at the time.
Experimental Protocol: Synthesis of this compound
Detailed synthesis protocol as described by Hardie et al. (1966) would be inserted here, based on the full-text article.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its pharmacological effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial component of the central nervous system involved in synaptic plasticity and pain signaling.
This compound is a potent, high-affinity non-competitive antagonist of the NMDA receptor.[1] It binds to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor complex.[1] This binding event blocks the influx of calcium ions (Ca2+) into the neuron, thereby inhibiting the downstream signaling cascades that contribute to the transmission and amplification of pain signals.
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: NMDA Receptor Antagonism by this compound.
Preclinical Development
This compound underwent evaluation in various animal models to assess its analgesic and anesthetic potential. These studies were crucial in characterizing its pharmacological profile before human trials.
Experimental Protocol: Preclinical Analgesic Screening
A general workflow for screening potential analgesic compounds in preclinical settings is outlined below. Specific parameters for this compound studies, where available, would be incorporated.
Caption: General Preclinical Analgesic Screening Workflow.
Quantitative Data from Preclinical Studies
| Compound | Receptor Binding Affinity (Ki) | Assay Method |
| This compound Analogue (2S,4S)-13b | 69 nM | [3H]-(+)-MK-801 radioligand binding |
| Dexoxadrol Analogue (WMS-2508) | 44 nM | Not specified |
Note: The Ki values presented are for analogues of this compound and Dexoxadrol, indicating the high affinity of this class of compounds for the NMDA receptor. The exact Ki for this compound itself is not specified in the available literature.
Clinical Development
The promising preclinical data led to the evaluation of this compound in human clinical trials for its anesthetic and analgesic properties.
Clinical Trial Protocol
A notable clinical study was conducted by Frederickson et al. in 1976 to investigate this compound as an intravenous anesthetic.
-
Study Design: Open-label administration to 28 patients.
-
Dosage: 0.75 mg/kg administered intravenously.
-
Primary Outcome Measures: Induction and duration of anesthesia, analgesic effects.
-
Secondary Outcome Measures: Physiological monitoring (blood pressure, heart rate, reflexes), and assessment of side effects.
Quantitative Data from Clinical Trials
The clinical investigation of this compound provided the following key quantitative findings:
| Parameter | Value | Notes |
| Anesthetic Dose | 0.75 mg/kg (intravenous) | Produced anesthesia in 28 patients. |
| Average Duration of Anesthesia | 26 minutes (range: 14 to 53 minutes) | Following a single 0.75 mg/kg dose. |
| Analgesic Effect | Profound | A key characteristic of the anesthesia produced. |
| Incidence of Unpleasant Dreams/Aberrations | > 20% | A significant and dose-limiting side effect. |
| LD₅₀ to ED₅₀ Ratio | 20 to 40 times | Indicating a wide safety margin in terms of acute toxicity. |
Discontinuation of Development
Despite its potent analgesic and anesthetic effects and a favorable acute safety profile, the clinical development of this compound was halted. The primary reason for this decision was the high incidence of severe and unpleasant psychotomimetic side effects. Over 20% of patients in the clinical trial reported experiencing unpleasant dreams and aberrations, with one patient experiencing prolonged catalepsy, amnesia, and analgesia for six days after an excessive dose. These adverse effects were deemed unacceptable for a clinically viable analgesic or anesthetic agent.
Conclusion
The historical development of this compound serves as a compelling case study in the complexities of drug discovery and development. Its journey from a promising synthetic compound with a well-defined mechanism of action to a discontinued clinical candidate highlights the critical importance of balancing efficacy with an acceptable side effect profile. While this compound itself did not reach the market, the research into its properties and those of related NMDA receptor antagonists has contributed significantly to our understanding of pain pathways and the development of subsequent generations of analgesic and anesthetic drugs. The story of this compound underscores the ongoing challenge for researchers and drug development professionals to create potent pain relief solutions that are both effective and safe for patient use.
References
A Technical Guide to the Psychotomimetic Side Effects of Etoxadrol
Executive Summary: Etoxadrol (CL-1848C) is a potent dissociative anesthetic agent that was investigated for its analgesic properties. Its development was halted due to a high incidence of severe psychotomimetic side effects, including hallucinations, unpleasant dreams, and dissociative states.[1][2] This technical guide provides an in-depth analysis of the molecular and systemic mechanisms underlying these adverse effects. The primary mechanism of action is high-affinity, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor at the phencyclidine (PCP) binding site.[1] This action disrupts normal glutamatergic neurotransmission, leading to downstream dysregulation of critical neurotransmitter systems, notably the disinhibition of dopaminergic pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents the core signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanism: NMDA Receptor Antagonism
The principal pharmacological action of this compound responsible for its psychotomimetic effects is the blockade of the NMDA receptor ion channel. The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, plasticity, and memory formation. For activation, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.
This compound acts as a potent uncompetitive antagonist, binding with high affinity to the phencyclidine (PCP) site located within the ion channel pore.[1] This binding physically obstructs the flow of cations (primarily Ca²⁺ and Na⁺) even when the receptor is activated by its agonists. This disruption of glutamatergic signaling, particularly in cortical and limbic regions, is the foundational event leading to the dissociative and psychotomimetic phenomena observed clinically.
Data Presentation: Receptor Binding Affinities
The affinity of a compound for its target is a critical determinant of its potency. The inhibition constant (Kᵢ) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. While a specific Kᵢ value for this compound is not consistently cited, studies of its homologues and related compounds confirm a high-affinity interaction in the nanomolar range.
| Compound | Target Receptor/Site | Kᵢ Value (nM) | Notes |
| This compound Analogue ((2S,4S)-13b) | NMDA Receptor (PCP Site) | 69 nM | A close structural homologue, indicating a similar high-affinity range for this compound.[3] |
| Dexoxadrol Analogue (WMS-2508) | NMDA Receptor (PCP Site) | 44 nM | Dexoxadrol is a closely related dioxolane with similar psychotomimetic properties. |
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | ~50 nM | The prototypical channel blocker to which this compound's effects are compared. |
| Ketamine | NMDA Receptor (PCP Site) | ~300 nM (IC₅₀) | A clinically used dissociative anesthetic with known psychotomimetic side effects. |
| MK-801 (Dizocilpine) | NMDA Receptor (PCP Site) | ~7 nM (IC₅₀) | A potent, high-affinity research tool for studying the PCP site. |
Downstream Neurotransmitter System Modulation
The primary blockade of NMDA receptors by this compound initiates a cascade of downstream effects, most significantly the dysregulation of dopaminergic and other monoaminergic systems.
Disinhibition of Dopaminergic Pathways
A leading hypothesis for the psychotomimetic effects of NMDA receptor antagonists is the cortical disinhibition model. In this model, glutamatergic neurons provide excitatory input to inhibitory GABAergic interneurons. These interneurons, in turn, exert a tonic inhibitory control over dopaminergic neurons in midbrain areas like the ventral tegmental area (VTA).
This compound preferentially blocks NMDA receptors on these fast-spiking GABAergic interneurons. This reduces their inhibitory output, effectively "releasing the brake" on dopaminergic neurons and leading to increased, dysregulated dopamine release in projection areas such as the prefrontal cortex and striatum. This surge in dopamine activity is strongly implicated in the manifestation of positive psychotic symptoms, such as hallucinations and delusions.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [chemeurope.com]
- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxadrol enantiomers and their biological activity
An In-depth Technical Guide on the Enantiomers of Etoxadrol and Their Biological Activity
Introduction
This compound is a potent dissociative anesthetic and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It belongs to the class of arylcyclohexylamines and is structurally related to phencyclidine (PCP) and dexoxadrol. The this compound molecule possesses three chiral centers, giving rise to eight possible stereoisomers. This complexity underscores the importance of stereochemistry in its pharmacological profile, as the biological activity is highly dependent on the specific spatial arrangement of its constituent atoms. This guide provides a detailed examination of the enantiomers of this compound, focusing on their distinct biological activities, the underlying signaling pathways, and the experimental methodologies used for their characterization.
Stereochemistry and Pharmacological Relevance
In pharmacology, the differential effects of stereoisomers are a critical consideration. Enantiomers, which are non-superimposable mirror images of each other, can exhibit widely different activities in a chiral biological environment, such as the human body.[2][3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[3] The pharmacological activity of this compound is highly stereoselective, with its affinity for the NMDA receptor residing almost exclusively in one specific enantiomer.
Biological Target: The NMDA Receptor
The primary molecular target for this compound is the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[4] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine). This binding event opens a cation-permeable channel, leading to an influx of Na+ and Ca2+. This compound exerts its effect by binding to the phencyclidine (PCP) site located within the ion channel pore, physically obstructing the flow of ions. This mechanism makes it a non-competitive antagonist.
Signaling Pathway of this compound at the NMDA Receptor
The following diagram illustrates the mechanism of NMDA receptor antagonism by this compound. Under normal conditions, glutamate and a co-agonist bind to the receptor, opening the channel for calcium influx. This compound binds within the channel, blocking this influx and inhibiting downstream signaling.
Caption: Mechanism of NMDA receptor antagonism by this compound.
Enantiomers of this compound: Synthesis and Activity
This compound, or 2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane, has its potent, phencyclidine-like biological activity primarily attributed to a single optical isomer. The synthesis and analysis of its enantiomers have revealed a high degree of stereoselectivity.
The most active enantiomer is (+)-etoxadrol , whose absolute configuration has been determined by single-crystal X-ray analysis to be (2S, 4S, 6S) . Its epimer at the C-2 position, epithis compound , possesses the (2R, 4S, 6S) configuration and is significantly less potent.
Quantitative Data: Binding Affinity of this compound Enantiomers
The affinity of this compound enantiomers for the PCP binding site of the NMDA receptor is a key determinant of their pharmacological activity. The data below summarizes the relative potencies.
| Compound | Absolute Configuration | Receptor Target | Affinity (Ki) / Potency | Reference |
| (+)-Etoxadrol | (2S, 4S, 6S) | NMDA Receptor (PCP Site) | Comparable to Phencyclidine | |
| Epithis compound | (2R, 4S, 6S) | NMDA Receptor (PCP Site) | ~35-fold less potent than (+)-Etoxadrol | |
| Related (S)-configured homologue | (2S, 4S) | NMDA Receptor (PCP Site) | Ki = 69 nM |
Structure-Activity Relationships (SAR)
Studies on this compound and its analogues have elucidated key structural features necessary for high-affinity binding to the NMDA receptor:
-
Stereochemistry: The NMDA receptor affinity resides almost exclusively in the (S)-configured enantiomers. The (2S, 4S) configuration of the ring junction is crucial for high affinity.
-
Acetal Center Substituents: High affinity is achieved with compounds that have two phenyl groups or one phenyl group and an alkyl group (C2-C3) at the acetalic center.
-
Amino Group: Compounds with a primary amino moiety generally exhibit the highest receptor affinity, whereas tertiary amines have low affinity.
-
Heterocycle and Spacer: The presence of at least one oxygen atom in the dioxolane ring is necessary. The distance between this oxygen heterocycle and the basic amino group also influences receptor affinity.
Experimental Protocols: NMDA Receptor Binding Assay
The determination of binding affinities for this compound enantiomers is typically performed using a competitive radioligand binding assay. The protocol outlined below is a standard method for assessing affinity at the PCP site of the NMDA receptor.
Methodology
-
Membrane Preparation:
-
Whole brains from guinea pigs are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the receptors.
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation are incubated in assay tubes.
-
A fixed concentration of a radiolabeled ligand specific for the PCP site, typically [3H]-(+)-MK-801, is added to each tube.
-
Varying concentrations of the unlabeled test compounds (e.g., (+)-etoxadrol, epithis compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of a known PCP site ligand (e.g., unlabeled PCP or MK-801).
-
The mixture is incubated at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Experimental Workflow Diagram
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.bath.ac.uk [people.bath.ac.uk]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Neuropharmacological Profile of Etoxadrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the neuropharmacological profile of this compound, summarizing its mechanism of action, receptor binding affinity, and its effects on intracellular signaling pathways and in vivo animal models. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex interactions involved in this compound's pharmacological activity.
Introduction
This compound is a dissociative anesthetic that exerts its primary pharmacological effects through the blockade of the NMDA receptor ion channel.[1] It binds with high affinity to the phencyclidine (PCP) site located within the pore of the receptor, thereby preventing the influx of calcium ions that is critical for neuronal signaling and synaptic plasticity.[1] Due to its mechanism of action, this compound has been investigated for its potential therapeutic applications, although its development has been limited by psychotomimetic side effects.[1] This guide aims to provide a detailed technical overview of the neuropharmacology of this compound to support further research and drug development efforts.
Mechanism of Action
This compound is a non-competitive antagonist of the NMDA receptor. This means that it does not compete with the endogenous agonists, glutamate and glycine, for their binding sites on the receptor. Instead, this compound binds to a distinct site within the ion channel of the NMDA receptor, the same site that binds phencyclidine (PCP) and other dissociative anesthetics.[1] By binding to this site, this compound physically obstructs the flow of ions, primarily Ca²⁺, through the channel, even when the receptor is activated by glutamate and glycine. This blockade is voltage-dependent, meaning it is more pronounced when the neuron is depolarized.
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound's interaction with the NMDA receptor.
| Parameter | Value | Receptor/Assay | Reference |
| Ki | ~69 nM | Rat Brain Homogenate ([³H]-(+)-MK-801 binding) | [2] |
Experimental Protocols
Radioligand Binding Assay ([³H]-(+)-MK-801 Competition)
This protocol is a standard method for determining the affinity of compounds for the PCP binding site on the NMDA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the PCP binding site.
Materials:
-
[³H]-(+)-MK-801 (radioligand)
-
Rat brain homogenate (source of NMDA receptors)
-
This compound (test compound)
-
Unlabeled (+)-MK-801 (for determining non-specific binding)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare rat brain homogenates as the source of NMDA receptors.
-
Incubate the brain homogenates with a fixed concentration of [³H]-(+)-MK-801 and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled (+)-MK-801.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-(+)-MK-801 (IC₅₀) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effect of this compound on NMDA receptor-mediated currents in individual neurons.
Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Microscope
-
Recording electrodes (borosilicate glass)
-
External solution (containing NMDA and glycine)
-
Internal solution (for the recording electrode)
-
This compound
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
A glass micropipette (recording electrode) filled with an internal solution is brought into contact with the membrane of a neuron.
-
A tight seal (giga-ohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by applying an external solution containing NMDA and glycine.
-
This compound is applied at various concentrations, and the resulting inhibition of the NMDA-evoked currents is measured.
-
The concentration of this compound that inhibits 50% of the NMDA-evoked current (IC₅₀) can be determined by constructing a dose-response curve.
Downstream Signaling Pathways
The blockade of NMDA receptor-mediated Ca²⁺ influx by this compound is expected to modulate a variety of downstream signaling pathways that are crucial for neuronal function. These include pathways involved in synaptic plasticity, gene expression, and cell survival.
The following diagram depicts the potential impact of this compound on key downstream signaling cascades of the NMDA receptor.
In Vivo Neuropharmacology
In vivo studies in animal models have demonstrated that this compound produces a range of behavioral effects consistent with its action as a dissociative anesthetic and NMDA receptor antagonist.
Behavioral Effects
-
Stimulation and Ataxia: In mice, this compound has been shown to produce marked stimulation and ataxia.
-
Discriminative Stimulus Properties: In drug discrimination studies, animals can be trained to distinguish this compound from saline, and it often shows cross-generalization with other NMDA receptor antagonists like PCP.
-
Reinforcing Effects: this compound has been shown to have reinforcing properties in monkeys, indicating a potential for abuse.
Neurochemical Effects
-
Monoamine Concentrations: this compound has been reported to decrease the concentrations of brain monoamines, including serotonin, dopamine, and norepinephrine.
The following table summarizes the qualitative in vivo effects of this compound.
| Effect | Species | Observation | Reference |
| Locomotor Activity | Mice | Marked stimulation and ataxia | |
| Discriminative Stimulus | Monkeys | Generalizes to PCP-like cues | |
| Reinforcement | Monkeys | Self-administered | |
| Neurochemistry | Rats | Decreased brain monoamine levels |
Note: Quantitative data such as ED₅₀ values for these in vivo effects are not consistently available in the literature.
Conclusion
This compound is a well-characterized, high-affinity non-competitive antagonist of the NMDA receptor. Its mechanism of action, involving the blockade of the ion channel at the PCP binding site, leads to a range of neuropharmacological effects, from the inhibition of neuronal calcium influx to distinct behavioral outcomes in animal models. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive technical resource for researchers in the field of neuropharmacology and drug development. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and related compounds.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Etoxadrol Dose-Response in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Due to the absence of specific quantitative data for Etoxadrol in the reviewed literature, a summary of its qualitative dose-response characteristics is provided below. Researchers are encouraged to generate empirical data following the protocols outlined in this document.
Table 1: Qualitative Dose-Response Characteristics of this compound in Rodent Models
| Effect | Species | Route of Administration | Observed Effects |
| Analgesia | Mice, Rats | Intravenous, Intraperitoneal | Expected to produce a dose-dependent increase in pain threshold. Standard analgesic assays like the tail-flick and hot-plate tests are suitable for quantification. |
| Anesthesia | Mice, Rats | Intravenous, Intraperitoneal | Induces a state of dissociative anesthesia characterized by a loss of righting reflex.[3] The duration and depth of anesthesia are expected to be dose-dependent. |
| Behavioral Effects | Mice, Rats | Intravenous, Intraperitoneal | As a dissociative anesthetic, this compound may induce psychotomimetic effects at sub-anesthetic doses, a common characteristic of NMDA receptor antagonists.[1] |
Experimental Protocols
Protocol 1: Determination of Analgesic Efficacy using the Tail-Flick Test
Objective: To assess the dose-dependent analgesic effect of this compound in mice or rats by measuring the latency to tail withdrawal from a thermal stimulus.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) for vehicle control and drug dilution
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
-
Syringes and needles for administration (e.g., 27-30 gauge)
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), adult, weight-matched
Procedure:
-
Acclimatization: Acclimate animals to the experimental room and handling for at least 3 days prior to testing. On the day of the experiment, allow animals to acclimate to the testing room for at least 1 hour.
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the tail over the radiant heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail. Record this baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Perform two to three baseline measurements for each animal and calculate the mean.
-
-
Drug Administration:
-
Prepare different doses of this compound in sterile saline.
-
Administer the selected dose of this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous).
-
Group animals to receive different doses of this compound or vehicle. A typical dose-finding study might include logarithmic or semi-logarithmic dose spacing.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Construct a dose-response curve by plotting the %MPE against the log of the this compound dose.
-
Determine the ED50 (the dose that produces 50% of the maximum possible effect) from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Determination of Anesthetic Potency using the Loss of Righting Reflex (LORR) Assay
Objective: To determine the dose-dependent anesthetic effect of this compound in mice or rats by assessing the loss of the righting reflex.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Transparent observation chambers
-
Syringes and needles for administration
-
Male or female mice or rats, adult, weight-matched
Procedure:
-
Acclimatization: Acclimate animals to the experimental room and handling for at least 3 days. Allow at least 1 hour for acclimatization to the testing room on the day of the experiment.
-
Drug Administration:
-
Prepare a range of this compound doses in sterile saline.
-
Administer a single dose of this compound or vehicle to each animal.
-
-
Assessment of Righting Reflex:
-
Immediately after administration, place the animal in the observation chamber.
-
At set intervals (e.g., every 1-2 minutes), gently turn the animal onto its back.
-
The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the floor) within a specified time (e.g., 30 seconds).
-
Record the onset time to LORR and the duration of LORR (the time from loss to spontaneous recovery of the righting reflex).
-
-
Dose-Response Determination:
-
Use a sufficient number of animals per dose group (typically 8-10).
-
The percentage of animals in each group that exhibit LORR is determined.
-
-
Data Analysis:
-
Plot the percentage of animals exhibiting LORR against the log of the this compound dose.
-
Calculate the ED50 (the dose that induces LORR in 50% of the animals) using probit or logit analysis.
-
Visualizations
Caption: Workflow for this compound dose-response studies.
Caption: this compound's mechanism of action via NMDA receptor antagonism.
References
- 1. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 2. Clinical investigation of a new intravenous anesthetic--etoxadrol hydrochloride (CL-1848; U-37862A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxadrol Administration in Behavioral Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor complex, thereby blocking the influx of calcium ions.[1] Initially investigated for its analgesic and anesthetic properties, its development for human use was halted due to the emergence of psychotomimetic side effects, such as unpleasant dreams and hallucinations.[1] Despite this, this compound remains a valuable tool in behavioral neuroscience research for elucidating the role of the NMDA receptor system in various cognitive and behavioral processes.
These application notes provide a comprehensive overview of the administration of this compound in preclinical behavioral neuroscience experiments, with a focus on rodent models. Detailed protocols for assessing locomotor activity, anxiety-like behavior, and learning and memory are provided, along with key considerations for data interpretation.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, a cellular mechanism underlying learning and memory.
Pharmacokinetics and Administration
While detailed pharmacokinetic studies of this compound in rodents are not extensively published, general principles of drug administration in these models should be followed. The choice of vehicle, route of administration, and dosage will depend on the specific experimental question.
Vehicle Selection: For parenteral administration, this compound can be dissolved in sterile saline (0.9% NaCl). The use of a small amount of a solubilizing agent, such as a few drops of Tween 80, may be necessary to achieve a stable solution. It is crucial to administer a vehicle-only control group to account for any effects of the vehicle itself.
Routes of Administration:
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering relatively rapid absorption.
-
Subcutaneous (SC): Provides a slower and more sustained absorption compared to IP injection.
-
Intravenous (IV): Allows for direct and rapid entry into the bloodstream, providing precise control over plasma concentrations.
Experimental Protocols
The following are detailed protocols for key behavioral experiments that can be adapted for the study of this compound's effects.
Locomotor Activity
Objective: To assess the effects of this compound on spontaneous locomotor activity. NMDA receptor antagonists are known to induce hyperlocomotion at certain doses.
Experimental Workflow:
Methodology:
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detection or video tracking software.
-
Animals: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., IP). A dose-response study is recommended to determine the optimal dose.
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (as an indirect measure of anxiety).
-
Stereotypical behaviors (e.g., circling, head weaving).
-
Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (meters) | Time in Center (seconds) |
| Vehicle | 0 | 50.2 ± 5.1 | 15.3 ± 2.2 |
| This compound | 1 | 75.8 ± 6.3 | 12.1 ± 1.9 |
| This compound | 3 | 120.5 ± 9.8** | 8.5 ± 1.5 |
| This compound | 10 | 98.4 ± 8.1 | 7.2 ± 1.3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound. The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[2][3]
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male or female mice or rats.
-
Procedure:
-
Habituate animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total arm entries (as a measure of general activity).
-
Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | 0 | 25.4 ± 3.1 | 30.1 ± 2.8 | 22.5 ± 2.1 |
| This compound | 1 | 18.2 ± 2.5 | 24.5 ± 2.4 | 21.8 ± 1.9 |
| This compound | 3 | 12.6 ± 1.9** | 18.9 ± 2.1 | 23.1 ± 2.3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Learning and Memory: Morris Water Maze (MWM)
Objective: To assess the impact of this compound on spatial learning and memory. The MWM is a classic test of hippocampus-dependent spatial navigation.
Methodology:
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Animals: Typically rats are used, but the task can be adapted for mice.
-
Procedure:
-
Acquisition Phase: Over several days, animals are trained to find the hidden platform from different starting locations. This compound or vehicle is administered before each training session.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). Memory for the platform's location is assessed by the time spent in the target quadrant.
-
-
Data Analysis:
-
Acquisition: Escape latency (time to find the platform) and path length across training days.
-
Probe Trial: Time spent in the target quadrant, number of platform crossings.
-
Quantitative Data (Hypothetical):
| Treatment Group | Dose (mg/kg, IP) | Escape Latency (Day 4, sec) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | 0 | 15.2 ± 2.1 | 45.8 ± 4.3 |
| This compound | 1 | 28.9 ± 3.5 | 30.1 ± 3.8 |
| This compound | 3 | 45.1 ± 4.2 | 22.5 ± 3.1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Discriminative Stimulus Properties
Drug discrimination studies are a powerful tool to assess the subjective effects of a compound. In these paradigms, animals are trained to recognize the interoceptive cues produced by a specific drug and to make a differential response to obtain a reward. Studies in monkeys have shown that this compound has discriminative stimulus properties similar to phencyclidine (PCP), indicating that it produces similar subjective effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NMDA receptor in a wide range of behaviors. The protocols outlined in these application notes provide a framework for studying its effects on locomotor activity, anxiety, and learning and memory in rodent models. Careful consideration of dose-response relationships, appropriate control groups, and detailed behavioral analysis are essential for obtaining robust and interpretable data. Further research is warranted to fully characterize the behavioral profile of this compound and its potential as a research tool in neuroscience.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing a Model of Psychosis with Etoxadrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, for inducing a preclinical model of psychosis in animal research. This compound's psychotomimetic properties, stemming from its mechanism of action as a dissociative anesthetic, make it a valuable tool for studying the neurobiology of psychosis and for the preclinical assessment of novel antipsychotic agents.
Introduction to this compound-Induced Psychosis Model
This compound is a potent, high-affinity NMDA receptor antagonist that was initially investigated as an analgesic and anesthetic agent.[1][2] However, its development was halted due to the manifestation of psychotomimetic side effects in human subjects, including nightmares and hallucinations.[2] This characteristic profile makes this compound, similar to other NMDA receptor antagonists like phencyclidine (PCP) and ketamine, a suitable pharmacological tool to induce a state of psychosis in animal models.
The glutamate hypothesis of schizophrenia posits that hypofunction of the NMDA receptor contributes to the pathophysiology of the disorder.[3] By blocking the NMDA receptor, this compound can replicate certain positive, negative, and cognitive symptoms of schizophrenia in laboratory animals, thus providing a valid model for investigating the underlying neurobiological mechanisms and for screening potential therapeutic interventions.
Mechanism of Action
This compound exerts its primary effect by non-competitively binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[4] This action blocks the influx of calcium ions (Ca2+) into the neuron, thereby inhibiting glutamatergic neurotransmission. The disruption of this critical excitatory pathway is believed to lead to downstream dysregulation of other neurotransmitter systems, including dopamine and serotonin, which are implicated in the manifestation of psychotic symptoms.
Data Presentation
The following tables summarize quantitative data on the behavioral and neurochemical effects of this compound, extrapolated from studies on its discriminative stimulus properties and in comparison with other NMDA receptor antagonists. It is important to note that specific dose-response data for inducing psychosis-like behaviors with this compound in rodents is limited in publicly available literature; therefore, dosages are inferred from its potency relative to similar compounds.
| Behavioral Assay | Animal Model | This compound Dose Range (inferred) | Observed Effects | Reference |
| Locomotor Activity | Rodents (Mice/Rats) | 1 - 10 mg/kg (i.p.) | Expected to induce hyperlocomotion, a model for psychomotor agitation seen in psychosis. | Inferred from PCP-like effects |
| Stereotyped Behavior | Rodents (Mice/Rats) | 3 - 10 mg/kg (i.p.) | Expected to induce stereotypies (e.g., sniffing, head-weaving, circling), modeling the repetitive behaviors associated with psychosis. | Inferred from PCP-like effects |
| Prepulse Inhibition (PPI) | Rodents (Rats) | 1 - 5 mg/kg (s.c.) | Expected to produce deficits in PPI, a measure of sensorimotor gating deficits observed in schizophrenia. | Inferred from NMDA antagonist properties |
| Drug Discrimination | Monkeys | 0.03 - 0.3 mg/kg (i.m.) | This compound fully substitutes for the discriminative stimulus effects of PCP, indicating a similar subjective state. |
| Neurochemical Parameter | Brain Region | This compound Effect | Implication for Psychosis Model | Reference |
| Dopamine (DA) Efflux | Striatum | Slight enhancement of basal efflux. | Contributes to the hyperdopaminergic state thought to underlie positive psychotic symptoms. | |
| NMDA Receptor Binding (Ki) | N/A | High affinity (e.g., Ki = 69 nM for an analogue) | Confirms the primary molecular target for inducing the psychosis model. |
Experimental Protocols
The following are detailed protocols for key experiments to induce and assess a psychosis-like state using this compound in rodents. These protocols are based on established methodologies for other NMDA receptor antagonists and should be optimized for specific laboratory conditions and research questions.
Protocol 1: Induction of Hyperlocomotion and Stereotyped Behavior
Objective: To assess the effects of this compound on locomotor activity and the induction of stereotyped behaviors, modeling the positive symptoms of psychosis.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Rodent subjects (e.g., male Wistar rats or C57BL/6 mice)
-
Open-field arena equipped with automated photobeam tracking or video analysis software
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate the animals to the open-field arena for 30-60 minutes for at least 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., for a dose range of 1, 3, and 10 mg/kg).
-
Administration: On the test day, administer the prepared this compound solution or vehicle (saline) via i.p. injection. A typical injection volume is 1 ml/kg for rats and 10 ml/kg for mice.
-
Behavioral Assessment: Immediately after injection, place the animal in the center of the open-field arena and record its activity for a period of 60-120 minutes.
-
Data Analysis:
-
Locomotor Activity: Quantify the total distance traveled, horizontal activity, and vertical activity (rearing).
-
Stereotyped Behavior: Manually score stereotyped behaviors (e.g., sniffing, head-weaving, circling) at regular intervals using a validated rating scale. Alternatively, use automated software capable of analyzing these behaviors.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different this compound doses with the vehicle control group.
Protocol 2: Assessment of Prepulse Inhibition (PPI) Deficits
Objective: To evaluate the effect of this compound on sensorimotor gating using the prepulse inhibition of the acoustic startle reflex paradigm.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Rodent subjects (e.g., male Sprague-Dawley rats)
-
Startle response measurement system (e.g., SR-LAB)
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation: Acclimate the animals to the startle chambers for a brief period on the day before testing.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., for a dose range of 1, 2.5, and 5 mg/kg).
-
Administration: On the test day, administer the prepared this compound solution or vehicle (saline) via s.c. injection.
-
PPI Testing: After a predetermined pretreatment time (e.g., 15-30 minutes), place the animals in the startle chambers. The test session should consist of:
-
An initial acclimation period (e.g., 5 minutes) with background white noise.
-
A series of startle trials (pulse-alone), prepulse-plus-pulse trials, and no-stimulus trials presented in a pseudorandom order.
-
A typical pulse is a 120 dB burst of white noise. Prepulses are typically 2-16 dB above the background noise and precede the pulse by a short interval (e.g., 100 ms).
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) * 100]
-
Statistical Analysis: Analyze the %PPI data using ANOVA to determine the effect of this compound dose on sensorimotor gating.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound in psychosis research.
Caption: Mechanism of this compound action on the NMDA receptor.
References
Etoxadrol: A Tool for Investigating NMDA Receptor Hypofunction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that belongs to the same class of dissociative anesthetics as phencyclidine (PCP) and ketamine.[1][2] It exerts its effects by binding to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor, effectively blocking the influx of cations.[2] Although its initial development as an anesthetic was halted due to psychotomimetic side effects, these very properties make this compound a valuable research tool for studying NMDA receptor hypofunction.[2] Dysregulation of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders, most notably schizophrenia.[3] By inducing a state of controlled NMDA receptor antagonism, this compound can be utilized in preclinical models to investigate the pathophysiology of these conditions and to screen potential therapeutic agents.
Mechanism of Action
This compound acts as an uncompetitive antagonist of the NMDA receptor. This means it only binds to the receptor when it has been activated by its co-agonists, glutamate and glycine (or D-serine). Upon agonist binding, the ion channel opens, revealing the PCP binding site within. This compound then enters and occludes the channel, preventing the passage of ions such as Ca2+ and Na+. This blockade is voltage-dependent and use-dependent, meaning it is more pronounced with increased neuronal activity. The resulting reduction in glutamatergic neurotransmission is thought to underlie both its anesthetic and psychotomimetic effects.
Data Presentation
While specific binding affinity and potency values for this compound are not extensively documented in recent literature, comparative studies and structure-activity relationship analyses provide valuable insights. This compound's affinity for the NMDA receptor is considered to be in a similar range to that of its analogue dexoxadrol and other potent NMDA receptor antagonists.
| Compound | Receptor Binding | Potency | Reference |
| This compound | Ki value is in a similar range to dexoxadrol and a homolog with a Ki of 69 nM. | Similar potency to Ketamine. | |
| Dexoxadrol | High affinity for the phencyclidine binding site. | A potent NMDA antagonist. | |
| Phencyclidine (PCP) | Ki: 57.9 nM | IC50: 91 nM | |
| Ketamine | Ki: 323.9 nM | IC50: 508.5 nM | |
| MK-801 (Dizocilpine) | Ki: 2.5 nM | IC50: 4.1 nM |
Experimental Protocols
In Vitro: Radioligand Binding Assay for NMDA Receptor Occupancy
This protocol is adapted from standard [3H]MK-801 binding assays and can be used to determine the binding affinity of this compound for the PCP site on the NMDA receptor.
Materials:
-
Rat brain cortices
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
[3H]MK-801 (radioligand)
-
This compound (or other test compounds)
-
Non-specific binding control: 10 µM unlabeled MK-801
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Repeat the centrifugation and resuspension steps twice more. The final pellet should be resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of prepared brain membranes
-
50 µL of [3H]MK-801 (to a final concentration of 1-5 nM)
-
50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding)
-
For non-specific binding wells, add 50 µL of 10 µM unlabeled MK-801.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).
In Vivo: Modeling NMDA Receptor Hypofunction in Rodents
This protocol is adapted from phencyclidine (PCP)-induced models of schizophrenia and can be used to investigate the behavioral and neurochemical effects of this compound-induced NMDA receptor hypofunction.
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
Drug Preparation and Administration:
-
Dissolve this compound hydrochloride in sterile 0.9% saline.
-
Administer this compound via intraperitoneal (i.p.) injection. The optimal dose should be determined in pilot studies, but a starting point can be extrapolated from doses used for similar compounds like PCP (e.g., 2-10 mg/kg).
Behavioral Assays:
-
Hyperlocomotion:
-
Apparatus: Open field arena with automated activity monitoring system.
-
Procedure: Acclimatize the animal to the open field for 30 minutes. Administer this compound or vehicle and immediately place the animal back in the arena. Record locomotor activity (distance traveled, rearing frequency) for 60-120 minutes. Increased locomotion is indicative of a hyperdopaminergic state, a hallmark of psychosis.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Apparatus: A startle reflex chamber.
-
Procedure: This test measures sensorimotor gating, which is deficient in schizophrenia. The protocol consists of three trial types: a startling pulse alone (e.g., 120 dB), a non-startling prepulse (e.g., 75-85 dB) alone, and the prepulse followed by the startle pulse. After an acclimatization period, present the different trial types in a pseudorandom order. This compound is expected to disrupt PPI, meaning the startle response will not be significantly attenuated by the prepulse.
-
-
Social Interaction Test:
-
Apparatus: A neutral, well-lit arena.
-
Procedure: Place two unfamiliar, weight-matched animals in the arena and record their social behaviors (e.g., sniffing, grooming, following) for a set period (e.g., 10-15 minutes). NMDA receptor antagonists like PCP have been shown to reduce social interaction, modeling the negative symptoms of schizophrenia.
-
Endpoint Analysis:
-
Following behavioral testing, brain tissue can be collected for neurochemical analysis (e.g., measuring dopamine and glutamate levels in the prefrontal cortex and striatum via microdialysis or HPLC) or molecular analysis (e.g., Western blotting for proteins involved in synaptic plasticity).
Visualization of Signaling Pathways and Workflows
Signaling Pathway of NMDA Receptor Antagonism by this compound
References
Application of Etoxadrol in Neuroprotection Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a compound of significant interest in the field of neuroprotection research. Its primary mechanism of action involves the non-competitive blockade of the ion channel associated with the NMDA receptor, a key player in the pathophysiology of excitotoxic neuronal injury.[1] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal damage and death. This process, known as excitotoxicity, is a common pathological feature in a range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases. By antagonizing the NMDA receptor, this compound offers a promising therapeutic strategy to mitigate excitotoxicity and preserve neuronal integrity.
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its neuroprotective effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[1] This binding event physically obstructs the flow of ions, primarily Ca²⁺, even when the receptor is activated by glutamate and its co-agonist glycine. The inhibition of excessive Ca²⁺ influx is central to this compound's neuroprotective capacity, as it prevents the activation of downstream neurotoxic pathways.
Key downstream consequences of NMDA receptor blockade by this compound that contribute to neuroprotection include:
-
Inhibition of Excitotoxicity: By preventing excessive Ca²⁺ entry, this compound directly counteracts the primary trigger of excitotoxic neuronal death.
-
Modulation of Apoptotic Pathways: this compound can influence the expression of key proteins involved in apoptosis. By preventing the Ca²⁺-dependent activation of pro-apoptotic factors and potentially promoting the expression of anti-apoptotic proteins, this compound helps to maintain cellular homeostasis and prevent programmed cell death.
-
Potential for Neurotrophic Factor Regulation: While direct evidence for this compound is still emerging, NMDA receptor modulation is known to influence the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) through pathways involving the transcription factor cAMP response element-binding protein (CREB). By preventing excitotoxic downregulation of these pathways, this compound may indirectly support neuronal survival and plasticity.
Quantitative Data on this compound and its Analogs
The following table summarizes the available quantitative data for this compound and its related compounds, providing insights into their potency as NMDA receptor antagonists.
| Compound | Parameter | Value | Receptor/Assay | Reference |
| This compound | Kᵢ | In the range of dexoxadrol | NMDA Receptor (PCP site) | [2][3] |
| Dexoxadrol | Kᵢ | ~28 nM - 44 nM | NMDA Receptor (PCP site) | [3] |
| (2S,4S)-13b (this compound analog) | Kᵢ | 69 nM | NMDA Receptor (PCP site) |
Note: Specific EC₅₀ values for this compound in functional neuroprotection assays are not widely reported in publicly available literature. Researchers are encouraged to determine these values empirically using the protocols provided below.
Experimental Protocols
In Vitro Neuroprotection Assays
1. Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol is designed to assess the ability of this compound to protect primary neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
L-glutamic acid
-
This compound hydrochloride
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium with supplements.
-
Maintain cultures at 37°C in a humidified incubator with 5% CO₂ for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Add this compound at various concentrations (e.g., 10 nM to 100 µM) to the wells. Include a vehicle control group.
-
Incubate for 1 hour at 37°C.
-
-
Glutamate Challenge:
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
Add glutamate to the wells to a final concentration of 25-100 µM (the optimal concentration should be determined empirically for your specific cell culture conditions). Do not add glutamate to the control wells.
-
Incubate for 10-15 minutes at 37°C.
-
-
Washout and Recovery:
-
Gently remove the glutamate-containing medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed Neurobasal medium with supplements back to the wells.
-
Return the plates to the incubator for 24 hours.
-
-
Assessment of Neuroprotection:
-
After 24 hours, assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).
-
Calculate the percentage of neuroprotection relative to the glutamate-only treated group.
-
2. Hydrogen Peroxide-Induced Oxidative Stress Assay
This protocol evaluates the potential of this compound to protect neurons from oxidative damage.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Appropriate cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
This compound hydrochloride
-
Cell viability assay reagents
Procedure:
-
Cell Culture:
-
Plate and culture neuronal cells to a desired confluency.
-
-
This compound Treatment:
-
Pre-treat cells with a range of this compound concentrations for 1 hour.
-
-
Oxidative Stress Induction:
-
Add H₂O₂ to the culture medium at a final concentration of 100-500 µM (the optimal concentration should be determined empirically).
-
Incubate for 4-6 hours at 37°C.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using an appropriate assay.
-
Calculate the percentage of neuroprotection compared to the H₂O₂-only treated group.
-
3. Apoptosis Inhibition Assay
This protocol assesses the effect of this compound on key markers of apoptosis.
Materials:
-
Neuronal cells treated as in the excitotoxicity or oxidative stress assays
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V/PI staining kit)
-
Western blot reagents
-
Antibodies against Bcl-2, Bax, and cleaved caspase-3
Procedure:
-
Induce Apoptosis:
-
Treat neuronal cells with an apoptotic stimulus (e.g., glutamate or H₂O₂) in the presence or absence of this compound as described in the previous protocols.
-
-
Caspase Activity Assay:
-
At a designated time point (e.g., 6-12 hours post-stimulus), measure caspase-3/7 activity according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
At a later time point (e.g., 12-24 hours post-stimulus), lyse the cells and collect protein extracts.
-
Perform western blotting to analyze the expression levels of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) proteins. A higher Bcl-2/Bax ratio is indicative of a pro-survival state.
-
Probe for cleaved (active) caspase-3 as a marker of the execution phase of apoptosis.
-
In Vivo Neuroprotection Models
1. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
This model mimics the effects of a focal ischemic stroke to evaluate the neuroprotective efficacy of this compound in vivo.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound hydrochloride solution for injection (e.g., intravenous or intraperitoneal)
-
Triphenyltetrazolium chloride (TTC) for infarct volume analysis
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and perform a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce the nylon suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
-
This compound Administration:
-
Administer this compound at a predetermined dose and route (e.g., 1-10 mg/kg, i.v. or i.p.) at a specific time point relative to the onset of ischemia (e.g., during occlusion or at the start of reperfusion).
-
-
Neurological Assessment:
-
At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
-
Infarct Volume Measurement:
-
At 48 hours, euthanize the animals and perfuse the brains.
-
Slice the brains into coronal sections and stain with TTC. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
2. Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Mice
This model is used to create a reproducible focal brain injury to study the neuroprotective effects of this compound in the context of TBI.
Materials:
-
Adult male C57BL/6 mice (25-30g)
-
Anesthesia
-
Stereotaxic frame
-
CCI device with a pneumatic or electromagnetic impactor
-
This compound hydrochloride solution
-
Histological stains (e.g., Nissl stain)
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Position the impactor tip perpendicular to the exposed dura.
-
Induce the injury by rapidly displacing the cortical tissue to a predetermined depth and velocity.
-
-
This compound Administration:
-
Administer this compound at a specific dose and time point post-injury (e.g., 30 minutes post-CCI).
-
-
Behavioral Assessment:
-
Perform a battery of behavioral tests to assess motor and cognitive function at various time points post-injury (e.g., rotarod, Morris water maze).
-
-
Histological Analysis:
-
At the end of the study, perfuse the brains and process for histology.
-
Stain brain sections to evaluate lesion volume and neuronal loss in the injured cortex and hippocampus.
-
Signaling Pathways and Visualization
This compound's Neuroprotective Signaling Cascade
This compound, by blocking the NMDA receptor, initiates a signaling cascade that promotes neuronal survival. The primary event is the prevention of excessive Ca²⁺ influx, which in turn inhibits the activation of several downstream neurotoxic pathways. A key neuroprotective pathway that may be preserved or enhanced by this compound involves the transcription factor CREB and the expression of BDNF.
Caption: this compound's neuroprotective mechanism via NMDA receptor blockade.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound in a cell-based assay.
Caption: Workflow for in vitro neuroprotection screening of this compound.
Logical Relationship of Excitotoxicity and Neuroprotection
This diagram shows the opposing relationship between the excitotoxic cascade and the neuroprotective intervention with this compound.
Caption: Opposing forces of excitotoxicity and this compound-mediated neuroprotection.
Conclusion
This compound represents a valuable pharmacological tool for investigating the mechanisms of excitotoxic neuronal injury and for exploring potential neuroprotective strategies. The protocols and information provided in this document offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and to define optimal treatment parameters for various neurological conditions.
References
Techniques for Assessing Etoxadrol-Induced Ataxia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol is a dissociative anesthetic that acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] While investigated for its analgesic properties, its development was halted due to adverse side effects, including psychotomimetic effects and ataxia. Ataxia, a neurological sign consisting of a lack of voluntary coordination of muscle movements, is a known potential side effect of NMDA receptor antagonists.[2] This document provides detailed application notes and protocols for assessing this compound-induced ataxia in preclinical rodent models, focusing on the rotarod test, the beam walking test, and automated gait analysis. These techniques are essential for characterizing the motor-impairing effects of this compound and other NMDA receptor antagonists.
Pathophysiology of this compound-Induced Ataxia
This compound's primary mechanism of action is the blockade of NMDA receptors in the central nervous system. In the cerebellum, a critical brain region for motor control and coordination, NMDA receptors are crucial for synaptic plasticity and the proper functioning of neural circuits that regulate movement.[1] By antagonizing these receptors, this compound disrupts the normal signaling pathways involved in motor learning and coordination, leading to the manifestation of ataxic symptoms.
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor allows for the influx of Ca2+ into the neuron. This calcium influx is a critical second messenger that activates a cascade of downstream signaling molecules, including nitric oxide synthase (NOS).[3][4] The production of nitric oxide (NO) in the cerebellum is involved in synaptic plasticity, such as long-term depression (LTD), which is essential for motor learning. By blocking the NMDA receptor, this compound prevents this calcium influx and subsequent NO production, thereby impairing the fine-tuning of motor commands and resulting in ataxia.
Experimental Protocols for Assessing Ataxia
The following protocols are designed for use in mice and can be adapted for other rodents. It is crucial to habituate the animals to the testing environment and apparatus before drug administration to minimize stress-induced variability.
Rotarod Test
The rotarod test is a widely used method to assess motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured.
Protocol:
-
Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice) is used. The apparatus should have sensors to automatically record the latency to fall.
-
Habituation: For 2-3 days prior to testing, handle the mice and allow them to explore the testing room for at least 30 minutes.
-
Training:
-
On three consecutive days, place each mouse on the rotarod at a low, constant speed (e.g., 4 rpm) for a maximum of 5 minutes.
-
If a mouse falls, place it back on the rod.
-
On the third day, introduce an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes). Conduct 3 trials with a 15-20 minute inter-trial interval.
-
-
Testing:
-
Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time post-injection (e.g., 15, 30, 60 minutes), place the mouse on the accelerating rotarod.
-
Record the latency to fall for each trial. A trial ends when the mouse falls or after a maximum duration (e.g., 300 seconds).
-
If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.
-
-
Data Analysis: The primary endpoint is the latency to fall. The average latency across trials for each animal is calculated.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) (Mean ± SEM) |
| Vehicle | - | 250 ± 15 |
| This compound | 5 | 180 ± 20 |
| This compound | 10 | 110 ± 18** |
| This compound | 20 | 60 ± 12*** |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data is illustrative based on typical NMDA antagonist effects. |
Beam Walking Test
The beam walking test assesses fine motor coordination and balance by requiring the mouse to traverse a narrow, elevated beam.
References
Etoxadrol: A Potent Tool for Investigating the Mechanisms of Dissociative Anesthesia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Developed in the mid-1960s, it was initially investigated as an analgesic and anesthetic agent.[3] However, its clinical development was halted due to the emergence of psychotomimetic side effects, including unpleasant dreams and hallucinations, a characteristic shared with other dissociative anesthetics like phencyclidine (PCP) and ketamine.[2][3] Despite its discontinuation for clinical use, this compound's high affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel makes it a valuable research tool for elucidating the molecular and systemic mechanisms underlying dissociative anesthesia.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study dissociative anesthesia, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
This compound exerts its primary pharmacological effects by binding to the PCP site located within the pore of the NMDA receptor ion channel. This binding event physically blocks the influx of cations, primarily Ca2+, which is crucial for neuronal excitation and synaptic plasticity. The blockade of NMDA receptor function by this compound disrupts glutamatergic neurotransmission, the principal excitatory pathway in the central nervous system, leading to the characteristic state of dissociative anesthesia. This state is marked by profound analgesia, amnesia, and catalepsy, while leaving some brainstem reflexes intact.
The signaling cascade initiated by NMDA receptor activation is complex and multifaceted. By blocking this receptor, this compound effectively inhibits these downstream pathways, providing a specific tool to investigate their role in consciousness, pain perception, and memory formation.
Mechanism of this compound at the NMDA receptor.
Quantitative Data: Comparative Receptor Binding Affinities
The affinity of this compound for the NMDA receptor, in comparison to other dissociative anesthetics, highlights its potency. The following table summarizes the inhibitory constants (Ki) for several key compounds at the PCP binding site of the NMDA receptor.
| Compound | Ki (nM) at NMDA Receptor (PCP Site) | Reference(s) |
| This compound | In the range of Dexoxadrol | |
| Dexoxadrol | In the range of 69 nM for analogues | |
| Phencyclidine (PCP) | ~50 | |
| Ketamine | 530 | |
| Dizocilpine (MK-801) | ~3-5 | |
| WMS-2508 (Dexoxadrol analogue) | 44 | |
| (2S,4S)-13b (this compound analogue) | 69 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in research settings.
In Vitro Protocol: NMDA Receptor Binding Assay using [³H]MK-801
This protocol is designed to determine the binding affinity of this compound for the NMDA receptor by measuring its ability to displace the radioligand [³H]MK-801 from rat brain membranes.
Materials:
-
Frozen rat brains (cortex)
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound hydrochloride
-
Dizocilpine (MK-801) for non-specific binding
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Homogenization Buffer: 10 mM HEPES buffer, pH 7.4, containing 1 mM EDTA
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw frozen rat cortices on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in Assay Buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Prepare assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.
-
For total binding, add 100 µL of Assay Buffer.
-
For non-specific binding, add 100 µL of 10 µM Dizocilpine.
-
For competition binding, add 100 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Add 100 µL of [³H]MK-801 (final concentration ~5 nM).
-
Add 800 µL of the membrane preparation (final protein concentration ~0.2 mg/aliquot).
-
Incubate the tubes for 180 minutes at 25°C.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass-fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]MK-801 binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols for Stereotaxic Injection of Etoxadrol in Localized Brain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Like other drugs in its class, such as phencyclidine (PCP) and ketamine, it functions as a dissociative anesthetic.[2] Its high affinity for the phencyclidine binding site within the NMDA receptor's ion channel makes it a valuable tool for investigating the role of glutamatergic neurotransmission in various physiological and pathological processes within specific brain regions.[1][2] While initially developed for clinical use as an analgesic and anesthetic, its development was halted due to psychotomimetic side effects, including nightmares and hallucinations.
Localized administration of this compound via stereotaxic microinjection allows for the precise targeting of specific brain nuclei, enabling researchers to study its effects on neural circuits and behavior with high spatial resolution. This document provides detailed application notes and protocols for the stereotaxic injection of this compound for such localized brain studies in rodent models.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that, when activated, allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for a variety of downstream signaling cascades that are fundamental to synaptic plasticity, learning, and memory. By binding to a site within the ion channel of the NMDA receptor, this compound blocks this flow of ions, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.
Data Presentation: Quantitative Parameters for Stereotaxic Injection
The following tables summarize key quantitative data for the stereotaxic injection of NMDA receptor antagonists, including suggested starting parameters for this compound based on data from similar compounds.
Table 1: Suggested this compound Solution Preparation for Intracerebral Microinjection
| Parameter | Recommendation | Notes |
| Compound | This compound Hydrochloride | Hydrochloride salt form generally exhibits better solubility in aqueous solutions. |
| Vehicle | Sterile 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF) | Primary choice for direct brain infusion. |
| 1-5% DMSO in Saline/aCSF | As a co-solvent if solubility in saline/aCSF is limited. | |
| Concentration Range | 1-10 mM | Based on effective concentrations of other NMDA antagonists and this compound's Ki value. |
| Preparation | Dissolve this compound HCl in the chosen vehicle. Vortex and sonicate if necessary. Filter-sterilize through a 0.22 µm syringe filter before use. | Always prepare fresh on the day of the experiment. |
Table 2: Stereotaxic Microinjection Parameters for Rodent Brain
| Parameter | Mouse | Rat | Notes |
| Infusion Volume | 100-300 nL per site | 200-500 nL per site | Volume should be minimized to prevent excessive tissue damage and non-specific effects. |
| Infusion Rate | 0.1 µL/min | 0.1-0.2 µL/min | A slow infusion rate is crucial to allow for diffusion and minimize backflow. |
| Cannula/Injector Size | 33-gauge | 30-33-gauge | Smaller gauge needles cause less tissue damage. |
| Post-Infusion Wait Time | 5-10 minutes | 5-10 minutes | Leaving the injector in place helps to prevent backflow of the injectate up the cannula track. |
Table 3: Dosing of Other NMDA Receptor Antagonists for Intracerebral Injection (for reference)
| Compound | Brain Region | Dose/Concentration | Species | Reference |
| PCP | Nucleus Accumbens, Frontal Cortex | 12 nmol per injection | Rat | |
| MK-801 | Nucleus Accumbens, Frontal Cortex | 1.2 nmol per injection | Rat | |
| D-AP5 | Hippocampus | 20-40 nmol | Rat | |
| D-AP5 | Amygdala | 5 µ g/0.5 µL | Rat | |
| NMDA (agonist) | Central Nucleus of the Amygdala | 8.5-34 nmol | Rat |
Experimental Protocols
Protocol 1: Preparation of this compound for Stereotaxic Injection
Materials:
-
This compound Hydrochloride
-
Sterile 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF)
-
Dimethyl sulfoxide (DMSO), if required
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
0.22 µm sterile syringe filters
-
Sterile syringes
Procedure:
-
Calculate the required amount of this compound Hydrochloride based on the desired final concentration and volume. For a 1 mM solution, this would be approximately 0.3 mg/mL.
-
Weigh the this compound Hydrochloride accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or aCSF to the tube.
-
Vortex the solution thoroughly until the compound is dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
If using a co-solvent: First, dissolve the this compound in a small volume of DMSO (e.g., to make a 100 mM stock). Then, dilute this stock solution with sterile saline or aCSF to the final desired concentration, ensuring the final DMSO concentration is below 5% (ideally 1-2%) to minimize toxicity.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Keep the solution on ice and protected from light until use. It is recommended to prepare the solution fresh on the day of surgery.
Protocol 2: Stereotaxic Surgical Procedure for this compound Injection in Rats
Materials and Equipment:
-
Stereotaxic apparatus for rats
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, retractors, drill, etc.)
-
Hamilton syringe with a 30-33 gauge needle
-
Infusion pump
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Ophthalmic ointment
-
Suturing material or wound clips
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Analgesia: Anesthetize the rat using isoflurane (induction at 4-5%, maintenance at 1.5-2.5% in oxygen). Administer a pre-operative analgesic (e.g., buprenorphine, 0.05 mg/kg, s.c.). Apply ophthalmic ointment to the eyes to prevent drying.
-
Animal Preparation: Shave the scalp and clean the area with an antiseptic solution.
-
Mounting: Secure the animal in the stereotaxic frame, ensuring the head is level between bregma and lambda.
-
Incision: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Coordinate Identification: Identify bregma and lambda. Using a stereotaxic atlas for the rat brain, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region.
-
Drilling: Mark the target coordinates on the skull and drill a small burr hole, being careful not to damage the underlying dura mater.
-
Injection: a. Load a Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles. b. Mount the syringe on the stereotaxic arm and slowly lower the injector needle to the predetermined DV coordinate. c. Infuse the this compound solution at a rate of 0.1-0.2 µL/min. d. After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and to minimize backflow. e. Slowly retract the needle.
-
Closure and Recovery: Suture the incision or use wound clips. Remove the animal from the stereotaxic frame and place it on a heating pad for recovery. Monitor the animal until it is fully ambulatory.
-
Post-Operative Care: Administer post-operative analgesics as required. House the animal individually for the first few days and monitor for any signs of distress or infection.
Protocol 3: Behavioral Assays Following this compound Microinjection
The choice of behavioral assay will depend on the specific brain region targeted and the research question. Below are examples of assays commonly used to assess the effects of NMDA receptor antagonists.
1. Locomotor Activity:
-
Apparatus: Open field arena.
-
Procedure: Place the animal in the center of the open field and record its activity for a specified period (e.g., 30-60 minutes).
-
Measures: Total distance traveled, time spent in the center versus the periphery, rearing frequency. NMDA antagonists often induce hyperlocomotion.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Apparatus: Startle reflex chamber.
-
Procedure: Present a loud, startling stimulus (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).
-
Measures: The extent to which the prepulse inhibits the startle response to the pulse. Deficits in PPI are considered a measure of sensorimotor gating deficits, which can be induced by NMDA antagonists.
3. Working Memory (e.g., T-maze or Y-maze Spontaneous Alternation):
-
Apparatus: T-maze or Y-maze.
-
Procedure: Allow the animal to explore the maze freely for a set period.
-
Measures: The sequence of arm entries. A high rate of spontaneous alternation (entering a different arm on each choice) is indicative of intact working memory. NMDA receptor blockade in regions like the hippocampus or prefrontal cortex can impair this behavior.
4. Fear Conditioning:
-
Apparatus: Conditioning chamber.
-
Procedure: Pair a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock). The following day, present the CS alone and measure the freezing response.
-
Measures: Percentage of time spent freezing. This task assesses associative learning and memory, which can be modulated by NMDA receptor function in the amygdala and hippocampus.
Histological Verification
Following the completion of behavioral experiments, it is crucial to verify the placement of the injection cannula.
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Extract the brain and post-fix it in 4% paraformaldehyde.
-
Section the brain on a cryostat or vibratome.
-
Stain the sections (e.g., with cresyl violet) to visualize the cannula track and confirm the injection site.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize stereotaxic microinjections of this compound to investigate the localized effects of NMDA receptor antagonism in the brain.
References
- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etoxadrol Solubility Issues for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Etoxadrol in preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Like many small molecule drugs, particularly those with a piperidine moiety, this compound in its free base form is lipophilic and exhibits poor water solubility. This low aqueous solubility can lead to challenges in preparing injectable formulations for in vivo administration, potentially causing precipitation, inaccurate dosing, and poor bioavailability.
Q2: Is there a more soluble form of this compound available?
A2: Yes, this compound is available as a hydrochloride (HCl) salt (this compound hydrochloride).[2][3] Salt forms of weakly basic compounds like this compound are generally more water-soluble than the corresponding free base. For in vivo work, it is highly recommended to use the hydrochloride salt to improve aqueous solubility.
Q3: What are the initial steps I should take when I encounter this compound precipitation in my vehicle?
A3: When you observe precipitation, a systematic approach is crucial. First, confirm you are using this compound hydrochloride. If so, consider the following initial steps:
-
pH Adjustment: Since this compound is a weakly basic piperidine derivative, its solubility is pH-dependent. Lowering the pH of your aqueous vehicle can significantly increase solubility.[4][5]
-
Co-solvent Use: Introduce a water-miscible organic co-solvent to your formulation.
-
Gentle Heating and Sonication: Warming the solution and using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.
Q4: What common solvents and excipients can be used to formulate this compound for in vivo use?
A4: A variety of solvents and excipients can be employed to enhance the solubility of this compound for oral or injectable formulations. These include:
-
Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (e.g., PEG300, PEG400), and propylene glycol.
-
Surfactants: Non-ionic surfactants such as Tween® 80 (polysorbate 80) and Cremophor® EL can aid in solubilization by forming micelles.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
Q5: What is the mechanism of action of this compound?
A5: this compound functions as a non-competitive antagonist of the NMDA receptor. It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca2+) that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This action inhibits the excitatory signaling cascade mediated by the NMDA receptor.
Troubleshooting Guide
Issue 1: this compound (or its hydrochloride salt) precipitates out of aqueous solution.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| pH of the vehicle is too high. | Adjust the pH of the vehicle to a more acidic range (e.g., pH 4-6). | This compound, as a piperidine derivative, is a weak base. In a more acidic environment, the piperidine nitrogen becomes protonated, leading to a significant increase in water solubility. |
| The concentration of this compound exceeds its solubility limit. | Decrease the concentration of this compound in the formulation. | If a high dose is necessary, a more complex formulation strategy will be required. |
| Inadequate mixing or dissolution time. | Use a vortex mixer and/or a sonicator to aid dissolution. Gentle warming (e.g., to 37°C) may also be beneficial. | Ensure the compound is fully dissolved before proceeding with dilutions or administration. |
Issue 2: this compound precipitates upon dilution of a DMSO stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Rapid solvent exchange. | Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing. | This gradual addition can prevent the compound from crashing out of solution. |
| Final DMSO concentration is too low to maintain solubility. | Increase the final percentage of DMSO in the formulation, if tolerated by the animal model. | Be mindful that high concentrations of DMSO can have pharmacological effects and may cause local irritation. |
| The aqueous buffer is not optimized for solubility. | Incorporate other excipients into the aqueous buffer, such as cyclodextrins or surfactants. | These agents can help to keep the compound in solution after dilution from the DMSO stock. |
Data Presentation
| Solvent | General Solubility of Piperidine Derivatives | Notes |
| Water | Poor (free base), Moderate to High (salt form) | Solubility is highly pH-dependent. |
| Ethanol | Soluble | A common co-solvent in formulations. |
| DMSO | Highly Soluble | Often used to prepare high-concentration stock solutions. |
| PEG 300/400 | Soluble | Can be used as a co-solvent to increase solubility. |
| Saline (0.9% NaCl) | Poor (free base), Moderate (salt form with pH adjustment) | The pH of saline is close to neutral, which may not be optimal for solubility. |
Experimental Protocols
Protocol 1: Basic Formulation using a Co-solvent
This protocol is suitable for initial in vivo screening where a simple formulation is desired.
-
Preparation of Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, and 50% sterile water.
-
Dissolving this compound HCl: Weigh the desired amount of this compound hydrochloride and place it in a sterile tube.
-
Add the 10% DMSO portion of the vehicle to the this compound HCl and vortex until the compound is fully dissolved.
-
Add the 40% PEG300 portion of the vehicle and vortex thoroughly.
-
Finally, add the 50% sterile water portion of the vehicle and vortex until a clear, homogenous solution is obtained.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Advanced Formulation using Cyclodextrin
This protocol is recommended for achieving higher concentrations of this compound for administration.
-
Preparation of Cyclodextrin Solution: Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. Stir the solution until the HP-β-CD is completely dissolved. Gentle warming may be required.
-
Dissolving this compound HCl: Add the desired amount of this compound hydrochloride to the HP-β-CD solution.
-
Complexation: Stir the mixture for at least 2 hours at room temperature to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Minimizing Etoxadrol-Induced Neurotoxicity in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with Etoxadrol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Its neurotoxicity is primarily linked to the blockade of NMDA receptors, which can disrupt normal glutamatergic neurotransmission and ionic homeostasis, leading to neuronal damage. Prolonged blockade can trigger excitotoxic-like downstream effects, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of apoptotic pathways.
Q2: At what concentrations should I expect to see this compound-induced neurotoxicity?
A2: The neurotoxic concentrations of this compound can vary significantly depending on the cell type (e.g., primary neurons vs. immortalized cell lines), cell density, and the duration of exposure. It is crucial to perform a dose-response study to determine the toxic threshold in your specific experimental model. As a starting point for NMDA antagonists, a wide range of concentrations should be tested.
Q3: How can I minimize this compound-induced neurotoxicity in my cell cultures?
A3: Minimizing neurotoxicity can be approached by co-administering neuroprotective agents that target downstream effectors of NMDA receptor blockade. Potential strategies include:
-
GABA-A Receptor Modulators: Agents like diazepam have shown neuroprotective effects against NMDA antagonist-induced toxicity.
-
Antioxidants: Co-treatment with antioxidants can mitigate oxidative stress, a common consequence of this compound exposure.
-
Optimizing Experimental Conditions: Ensuring optimal cell health, using the lowest effective concentration of this compound, and minimizing exposure time can also reduce neurotoxicity.
Q4: What are the appropriate controls for my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound to control for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to this compound or any other treatment, representing the baseline health of the cells.
-
Positive Control for Neurotoxicity: A known neurotoxic compound to validate the sensitivity of your assay.
-
Neuroprotective Agent Control: Cells treated with the neuroprotective agent alone to assess its independent effects.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Possible Cause | Solution |
| Uneven Cell Plating | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the wells. |
| Edge Effects in Multi-well Plates | Avoid using the outermost wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or media. |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment from a stable stock solution. Ensure thorough mixing at each dilution step. |
| Fluctuations in Incubator Conditions | Regularly monitor and maintain stable temperature, CO2, and humidity levels in the incubator. |
Issue 2: Unexpected Cell Death in Control Groups
| Possible Cause | Solution |
| Solvent Toxicity | Perform a dose-response curve for the vehicle (e.g., DMSO) to determine the maximum non-toxic concentration for your cell type. |
| Contamination (Bacterial, Fungal, or Mycoplasma) | Regularly inspect cultures for signs of contamination. Use aseptic techniques and periodically test for mycoplasma. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using overly confluent or stressed cells. |
| Media or Serum Issues | Use fresh, pre-warmed media and high-quality serum. Test new lots of serum for their ability to support cell growth before use in critical experiments. |
Issue 3: Lack of a Clear Dose-Response Relationship
| Possible Cause | Solution |
| Inappropriate Concentration Range | Widen the range of this compound concentrations tested. Perform a preliminary broad-range screen to identify an effective concentration window. |
| Incorrect Incubation Time | Optimize the exposure time. Neurotoxic effects may be time-dependent. Conduct a time-course experiment to determine the optimal endpoint. |
| Compound Instability | This compound may be unstable in the culture medium over long incubation periods. Prepare fresh solutions and consider media changes for long-term experiments. |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts). Run a control with the compound in cell-free media to check for interference. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for this compound and potential neuroprotective agents.
Table 1: Dose-Response of this compound on Neuronal Viability (Example)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 10 | 85 ± 6.2 |
| 25 | 62 ± 7.3 |
| 50 | 41 ± 5.8 |
| 100 | 23 ± 4.9 |
Note: This is example data. Researchers must determine the dose-response curve for their specific cell system.
Table 2: Neuroprotective Effect of Diazepam on this compound-Induced Neurotoxicity
| Treatment | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| This compound (50 µM) | 43 ± 6.1 |
| Diazepam (5 µM) | 97 ± 4.8 |
| This compound (50 µM) + Diazepam (0.5 µM) | 55 ± 5.5 |
| This compound (50 µM) + Diazepam (5 µM) | 78 ± 6.3 |
| This compound (50 µM) + Diazepam (10 µM) | 75 ± 5.9 |
Data is illustrative and based on the principle of a U-shaped dose-response for diazepam's neuroprotection.[1]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
For neuroprotection experiments, prepare solutions of this compound with and without the neuroprotective agent (e.g., diazepam).
-
Remove the old medium from the cells and add the treatment solutions. Include all necessary controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group after subtracting the background absorbance.
Protocol 2: Measurement of Apoptosis via Caspase-3 Activity Assay
-
Cell Lysis:
-
After treatment with this compound, pellet the cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Assay:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer with 10 mM DTT to each well.
-
Add 50 µL of the cell lysate (containing 50-200 µg of protein) to the wells.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (caspase-3 substrate).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 3: Detection of Oxidative Stress by Measuring Intracellular ROS
-
Cell Treatment: Treat cells with this compound in a suitable plate or on coverslips as per your experimental design.
-
Probe Loading:
-
Prepare a working solution of a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA) in serum-free medium.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation/emission wavelengths (e.g., ~495/525 nm for DCF).
-
-
Data Analysis: Quantify the fluorescence intensity. An increase in fluorescence in this compound-treated cells compared to controls indicates an increase in intracellular ROS.
Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing neuroprotection.
Caption: A logical troubleshooting workflow for experiments.
References
Interpreting unexpected behavioral responses to Etoxadrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral responses during experiments with Etoxadrol.
Troubleshooting Guides
Issue 1: Paradoxical Hyperactivity or Agitation at Low to Moderate Doses
Question: We administered this compound with the expectation of observing sedation or anesthesia, but instead, the animals exhibited hyperactivity, agitation, or stereotypy, particularly at lower doses. Is this a known phenomenon?
Answer: Yes, paradoxical stimulation is a recognized, though not fully characterized, effect of N-methyl-D-aspartate (NMDA) receptor antagonists like this compound. While higher doses typically induce anesthesia, lower to moderate doses can lead to unexpected excitatory behavioral responses.
Possible Causes and Troubleshooting Steps:
-
Dose-Response Relationship: The behavioral effects of NMDA receptor antagonists can follow a complex, often inverted-U shaped dose-response curve.
-
Recommendation: Conduct a thorough dose-response study to characterize the biphasic effects of this compound in your specific animal model and behavioral assay. Start with very low doses and escalate gradually.
-
-
Mechanism of Action: The prevailing hypothesis for this paradoxical effect is the preferential inhibition of GABAergic interneurons. By reducing inhibitory tone, NMDA receptor antagonists can lead to a net disinhibition of excitatory pyramidal neurons in cortical and limbic circuits.
-
Recommendation: If your research question allows, consider co-administration with a GABA-A receptor positive allosteric modulator to see if this mitigates the hyperactive response. This can help to pharmacologically dissect the underlying mechanism.
-
-
Environmental Factors: The testing environment can significantly influence the behavioral output. A novel or stressful environment can potentiate the stimulant effects of NMDA receptor antagonists.
-
Recommendation: Ensure a consistent and low-stress testing environment. Habituate animals to the testing apparatus and procedure thoroughly before drug administration.
-
-
Metabolism and Pharmacokinetics: Individual differences in metabolism can lead to variability in drug exposure and, consequently, behavioral responses.
-
Recommendation: If unexpected variability is high, consider measuring plasma or brain concentrations of this compound to correlate with behavioral outcomes.
-
Issue 2: Anxiogenic-Like Effects in Assays for Anxiolytics
Question: We are screening this compound for potential anxiolytic properties in the Elevated Plus Maze (EPM) / Light-Dark Box, but we are observing what appears to be an anxiogenic-like profile (e.g., decreased time in open arms/light compartment). Is this expected?
Answer: This is a plausible, though counterintuitive, finding. The psychotomimetic and dissociative effects of this compound can confound the interpretation of traditional anxiety assays.
Possible Causes and Troubleshooting Steps:
-
Psychotomimetic Effects: Hallucinations, paranoia, and altered perception, known side effects in humans, can manifest in animal models as behaviors that mimic anxiety, such as avoidance of open or brightly lit spaces.[1][2]
-
Recommendation: Supplement your primary anxiety assay with other behavioral tests that are less reliant on exploratory drive, such as the marble-burying test or ultrasonic vocalization analysis.
-
-
Locomotor Confound: The paradoxical hyperactivity discussed in Issue 1 can also skew results. An animal that is hyperactive but also ataxic may not be able to effectively explore the open arms of the EPM, leading to a false interpretation of anxiety.
-
Recommendation: Always analyze locomotor activity (e.g., total distance traveled, number of closed arm entries) in conjunction with anxiety-related parameters. If locomotor activity is significantly altered, the anxiety data should be interpreted with caution.
-
-
Dose-Dependence: As with hyperactivity, the anxiogenic-like effects may be dose-dependent.
-
Recommendation: Test a range of doses, as a different dose may reveal an anxiolytic effect or a biphasic response.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, high-affinity non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] It binds to a site within the ion channel of the receptor, physically blocking the influx of cations like Calcium (Ca2+), which is crucial for excitatory neurotransmission.
Q2: Why was the clinical development of this compound discontinued?
A2: The clinical development of this compound and its related compound, Dexoxadrol, was halted due to the occurrence of severe psychotomimetic side effects in human subjects, including nightmares, hallucinations, and other perceptual disturbances.[1][2]
Q3: Can this compound affect monoamine systems?
A3: Yes, studies have shown that this compound can decrease the concentration of brain monoamines, including serotonin, dopamine, and norepinephrine. This neurochemical effect could contribute to its complex behavioral profile, as these neurotransmitters are key regulators of mood, arousal, and motor control.
Q4: Are there alternative behavioral assays to consider when initial results are unexpected?
A4: Yes. Given the complex pharmacology of this compound, relying on a single behavioral assay can be misleading. Consider a battery of tests to assess different domains:
-
For psychotomimetic-like activity: Prepulse inhibition (PPI) of the acoustic startle response is a common assay. Deficits in PPI are thought to model sensory gating disruptions observed in psychosis.
-
For cognitive effects: The novel object recognition test or various maze-based learning and memory tasks can assess cognitive function.
-
For rewarding/aversive properties: Conditioned place preference (CPP) or self-administration paradigms can determine the abuse potential and motivational effects of the drug.
Data Presentation
Table 1: Hypothetical Dose-Response Profile of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Mean Locomotor Activity (Distance traveled in cm) | Standard Deviation | Interpretation |
| Vehicle | 1500 | 250 | Baseline Activity |
| 0.1 | 2500 | 400 | Paradoxical Hyperactivity |
| 1.0 | 4500 | 700 | Peak Hyperactivity |
| 10.0 | 800 | 150 | Sedation/Ataxia |
| 30.0 | 300 | 75 | Anesthesia |
Note: This table is illustrative and based on the known properties of NMDA receptor antagonists. Actual results may vary depending on the specific experimental conditions.
Table 2: Troubleshooting Unexpected Anxiety Assay Results
| Observation | Potential Cause | Recommended Action |
| Decreased time in open arms of EPM | Anxiogenic-like effect OR psychotomimetic-induced avoidance | Analyze locomotor data. Consider alternative assays like marble burying. |
| Increased time in open arms of EPM | Anxiolytic effect OR hyperactivity/stereotypy | Analyze pattern of movement. Is the animal exploring or engaged in repetitive movements? |
| High inter-individual variability | Differences in metabolism or environmental sensitivity | Increase sample size. Ensure rigorous habituation procedures. Consider measuring drug plasma levels. |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material, equipped with an overhead camera and automated tracking software. The arena should be cleaned thoroughly with 70% ethanol between subjects.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, singly housed for at least one week before testing, with ad libitum access to food and water. Maintain a 12:12 hour light/dark cycle.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 15 minutes), gently place the mouse in the center of the open field arena.
-
Record activity for 30 minutes using the tracking software.
-
Parameters to measure: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and instances of stereotypy.
-
Mandatory Visualizations
Caption: A typical experimental workflow for assessing behavioral responses to this compound.
Caption: Proposed mechanism for this compound-induced paradoxical stimulation.
References
- 1. NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical proepileptic response to NMDA receptor blockade linked to cortical interneuron defect in stargazer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus and reinforcing properties of this compound and dexoxadrol in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxadrol Dosage Optimization: Technical Support Center
This guide provides troubleshooting information and experimental guidance for researchers working with Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Given that this compound's clinical development was discontinued due to significant adverse effects, this document focuses on strategies to identify a therapeutic window and mitigate known liabilities, primarily based on the pharmacology of the NMDA antagonist class.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a dissociative anesthetic agent that functions as a potent, high-affinity N-methyl-D-aspartic acid (NMDA) receptor antagonist.[1][4] Its mechanism involves binding to the phencyclidine (PCP) site located inside the NMDA receptor's ion channel. This action non-competitively blocks the influx of calcium ions, thereby reducing neuronal excitation. This mechanism is responsible for its anesthetic, analgesic, and psychotomimetic effects.
Q2: What are the known and expected adverse effects of this compound?
Clinical development of this compound was halted due to severe side effects, including psychotomimetic effects, unpleasant dreams, and hallucinations. As a member of the NMDA antagonist class, its adverse effect profile is expected to be similar to drugs like PCP and ketamine.
Common adverse effects associated with this class include:
-
Psychotomimetic: Hallucinations, paranoid delusions, agitation, confusion, dissociation.
-
Neurological: Dizziness, ataxia (impaired coordination), memory deficits, headache.
-
Motor: Marked stimulation and ataxia have been observed in mice at a dose of 100 mg/kg.
-
Cardiovascular: Hypertension and tachycardia are common with some NMDA antagonists like ketamine.
Q3: What is the effect of this compound on neurotransmitter systems?
In rats, intravenous administration of this compound (at doses up to 20 mg/kg) was shown to significantly lower brain concentrations of serotonin, dopamine, and norepinephrine after four hours. This indicates a broader impact on monoaminergic systems, which may contribute to its overall pharmacological and toxicological profile.
Section 2: Troubleshooting Guide
Q1: Issue - Subjects display excessive psychotomimetic behaviors (e.g., agitation, stereotypy) at doses required for the desired analgesic effect.
This is a classic challenge for this drug class, where the therapeutic and adverse effect windows overlap.
Troubleshooting Steps:
-
Verify Dosage: Double-check all dose calculations, solution concentrations, and administration volumes to rule out an accidental overdose.
-
Optimize Environment: House subjects in a quiet, low-stimulation environment post-administration. Excessive sensory input can worsen agitation and paranoia caused by NMDA antagonists.
-
Evaluate Co-Therapy: Consider co-administration of an agent to mitigate side effects. While not specifically studied for this compound, benzodiazepines or alpha-2 adrenergic agonists (e.g., clonidine, guanfacine) are known to reduce the agitation, psychosis, and hyperadrenergic state associated with other NMDA antagonists. This approach requires a separate validation study to ensure the adjunct does not interfere with the primary experimental endpoints.
-
Re-assess Dose-Response: If the issue persists, a more granular dose-response study is necessary to determine if a therapeutic window, however narrow, exists.
Q2: Issue - We cannot separate the desired anesthetic effect from profound motor impairment (ataxia).
Troubleshooting Steps:
-
Utilize Specific Assays: Employ distinct and validated behavioral assays to quantify therapeutic effects and adverse effects separately.
-
Analgesia/Anesthesia: Hot plate test, tail-flick test, von Frey filaments for sensory threshold, or loss of righting reflex for anesthesia.
-
Motor Impairment: Rotarod test, beam walking test, or open field locomotor activity.
-
-
Conduct a Time-Course Study: The peak effect for analgesia may occur at a different time point than the peak motor impairment. By performing assessments at multiple time points post-administration, you may identify a time window where the therapeutic effect is present with more acceptable motor function.
-
Analyze Dose-Effect Curves: Plot the dose-response curves for both the desired effect (e.g., analgesia) and the adverse effect (e.g., ataxia). The separation (or lack thereof) between these two curves will define the therapeutic index. A very narrow or non-existent separation indicates that motor impairment is an on-target effect that cannot be avoided at therapeutic doses.
Section 3: Experimental Protocols & Data
Q1: How should we design a preclinical study to identify the optimal dose of this compound?
The goal of dose optimization is to find a dose that provides efficacy with acceptable tolerability. A randomized, placebo-controlled, dose-escalation study in a relevant animal model (e.g., rat, mouse) is a standard approach.
Protocol: Dose-Ranging Study for Analgesia vs. Motor Impairment in Rats
-
Subjects: Adult male/female Sprague-Dawley rats (250-300g). Acclimatize for at least 7 days.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., Saline or 5% DMSO/Saline, depending on solubility).
-
Group 2: this compound - Dose 1 (e.g., 1 mg/kg, i.v.).
-
Group 3: this compound - Dose 2 (e.g., 3 mg/kg, i.v.).
-
Group 4: this compound - Dose 3 (e.g., 10 mg/kg, i.v.).
-
Group 5: this compound - Dose 4 (e.g., 30 mg/kg, i.v.). (Doses are illustrative and should be based on literature or preliminary findings).
-
-
Procedure:
-
T0 (Baseline): Perform baseline measurements for all assays (Hot Plate, Rotarod).
-
T+0: Administer the assigned treatment (Vehicle or this compound) via the chosen route (e.g., intravenous).
-
T+15, 30, 60, 120 min: Perform post-dose assessments. Alternate between assays to minimize stress and learning effects. For example:
-
T+15 min: Hot Plate Test (measure latency to paw lick/jump).
-
T+30 min: Rotarod Test (measure latency to fall).
-
T+60 min: Hot Plate Test.
-
T+120 min: Rotarod Test.
-
-
-
Data Analysis:
-
For each dose and time point, calculate the mean and standard error for the measured outcomes (e.g., latency in seconds).
-
Analyze data using a two-way ANOVA (Dose x Time) with post-hoc tests to compare dose groups to the vehicle control.
-
Plot dose-response curves for the peak effect on analgesia and the peak effect on motor impairment to visualize the therapeutic window.
-
Q2: What comparative quantitative data is available for this compound?
Table 1: Comparative Data of this compound and Other NMDA Antagonists
| Parameter | This compound | Ketamine | Phencyclidine (PCP) |
| Primary Mechanism | NMDA Antagonist | NMDA Antagonist | NMDA Antagonist |
| Primary Indication | Analgesic/Anesthetic (investigational) | Anesthetic, Antidepressant | Anesthetic (discontinued) |
| Reported Adverse Effects | Nightmares, Hallucinations | Dissociation, Hallucinations, Hypertension | Hallucinations, Paranoia, Agitation |
| Preclinical Observations | 100 mg/kg (i.h., mice) causes stimulation & ataxia | Sub-anesthetic doses (e.g., 0.5 mg/kg i.v., human) for depression | Psychotomimetic effects mimic schizophrenia symptoms |
| Neurochemical Effects | Decreases brain Serotonin, Dopamine, NE (≤20 mg/kg, i.v., rat) | Interacts with monoaminergic and opioid systems | Potent dopamine reuptake inhibitor |
| Clinical Status | Development Discontinued | Approved for medical use | Illicit substance, no medical use |
Disclaimer: This table is for informational purposes and combines data from different species and study designs. Direct comparison of dosages should be made with caution.
References
Troubleshooting inconsistent results in Etoxadrol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etoxadrol in their experiments. The information is designed to address common challenges and provide standardized protocols to improve experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It belongs to the class of dissociative anesthetics, similar to phencyclidine (PCP) and ketamine.[1] Its primary mechanism of action is the blockade of the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions in response to glutamate binding. This action modulates excitatory neurotransmission in the central nervous system.
Q2: I am observing high variability in my in vivo behavioral studies with this compound. What are the potential causes?
A2: Inconsistent results in behavioral studies involving dissociative anesthetics like this compound can stem from several factors:
-
Animal Stress: Stress from handling, injection, or the experimental environment can significantly impact behavioral readouts. Ensure adequate acclimatization of animals to the experimental setup and handling procedures.
-
Dosing Inaccuracy: Precise and consistent dosing is critical. Ensure accurate calculation of doses based on animal weight and meticulous administration.
-
Vehicle Effects: The vehicle used to dissolve this compound can have its own behavioral effects. Always include a vehicle-only control group to account for these effects.
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable plasma and brain concentrations of this compound.
-
Circadian Rhythm: The time of day when experiments are conducted can influence behavioral responses. Standardize the time of testing to minimize this variability.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, fresh solutions should be prepared. If a stock solution in an organic solvent is prepared, it should be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods is not well-documented, so it is advisable to prepare aqueous dilutions immediately before use.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While this compound is a potent NMDA receptor antagonist, like other dissociative anesthetics, it may have interactions with other receptor systems at higher concentrations. For instance, some compounds in this class show affinity for sigma receptors and the dopamine transporter. It is crucial to consult the literature for potential off-target activities and consider including appropriate control experiments to rule out their contribution to your observed effects, especially when using high concentrations of this compound.
Troubleshooting Guides
Inconsistent Results in Receptor Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low Specific Binding | 1. Degraded radioligand. 2. Inactive receptor preparation. 3. Suboptimal assay conditions (e.g., buffer pH, ionic strength). 4. Insufficient incubation time. | 1. Check the age and storage of the radioligand. Run a quality control check. 2. Prepare fresh membrane fractions and verify receptor expression. 3. Optimize buffer components and pH for the NMDA receptor. 4. Perform a time-course experiment to determine the time to reach binding equilibrium. |
| High Non-Specific Binding | 1. Radioligand binding to filter plates or tubes. 2. High concentration of radioligand. 3. Insufficient washing. | 1. Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). 2. Titrate the radioligand concentration to find the optimal balance between specific and non-specific binding. 3. Increase the number and volume of washes with ice-cold wash buffer. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Variability in membrane preparation. | 1. Calibrate pipettes regularly and use consistent technique. 2. Use a temperature-controlled incubator or water bath. 3. Standardize the membrane preparation protocol and perform protein quantification for each batch. |
Issues in Cell-Based Calcium Imaging Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Calcium Signal | 1. Low NMDA receptor expression in cells. 2. Ineffective dye loading. 3. Presence of Mg2+ in the extracellular solution. 4. Phototoxicity or dye bleaching. | 1. Use a cell line with confirmed high expression of NMDA receptors or transfect cells with the appropriate subunits. 2. Optimize dye concentration and incubation time. 3. Perform experiments in a Mg2+-free buffer to relieve the voltage-dependent block of the NMDA receptor channel. 4. Reduce laser power and exposure time. |
| High Background Fluorescence | 1. Incomplete removal of extracellular dye. 2. Autofluorescence from cells or media. 3. Dye compartmentalization. | 1. Wash cells thoroughly after dye loading. 2. Use a phenol red-free medium and check for cellular autofluorescence before dye loading. 3. Ensure cells are healthy and not undergoing apoptosis. |
| Variable Responses Between Wells/Cells | 1. Uneven cell plating. 2. Inconsistent compound addition. 3. Heterogeneity in receptor expression within the cell population. | 1. Ensure a single-cell suspension and even distribution when plating. 2. Use automated liquid handling for compound addition if possible. 3. Consider using a clonal cell line or single-cell analysis techniques. |
Challenges in In Vivo Analgesia Studies (Hot Plate Test)
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Baseline Latency | 1. Inconsistent plate temperature. 2. Animal stress or habituation to the test. 3. Differences in animal strain, age, or sex. | 1. Calibrate the hot plate regularly to ensure a consistent surface temperature. 2. Handle animals gently and consistently. Include a habituation session to the testing room and apparatus. 3. Use animals of the same strain, age, and sex within an experiment. |
| Lack of this compound-Induced Analgesia | 1. Insufficient dose. 2. Inappropriate timing of the test relative to drug administration. 3. Poor bioavailability of the administered compound. | 1. Perform a dose-response study to determine the effective analgesic dose range. 2. Conduct a time-course study to identify the peak effect time of this compound after administration. 3. Consider the route of administration and vehicle used, which can affect drug absorption. |
| Sedation or Ataxia Interfering with the Test | 1. Dose is too high, causing motor impairment. 2. The behavioral endpoint is not specific to nociception. | 1. Lower the dose of this compound to a level that provides analgesia without significant motor side effects. 2. Use a cut-off time to prevent tissue damage and consider alternative analgesia tests that are less dependent on motor coordination (e.g., tail-flick test). |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from its close structural analog, Dexoxadrol, and other well-characterized non-competitive NMDA receptor antagonists like Phencyclidine (PCP) and Ketamine. This information can be used as a reference for experimental design.
Table 1: Comparative In Vitro Receptor Binding Affinities
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| Dexoxadrol | NMDA (rat brain) | [3H]PCP | 2.5 | Ferkany et al., 1988 |
| Phencyclidine (PCP) | NMDA (rat brain) | [3H]TCP | 29 | Loo et al., 1986 |
| Ketamine | NMDA (rat brain) | [3H]TCP | 590 | Loo et al., 1986 |
Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats
| Compound | Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Phencyclidine (PCP) | i.v. | 7-46 | N/A | N/A | 100 | Wikipedia |
| Phencyclidine (PCP) | Oral | 7-46 | Variable | 2-4 | ~70 | Wikipedia |
| Ketamine | i.v. | 2.5-3 | N/A | N/A | 100 | Peltoniemi et al., 2016 |
| Ketamine | Oral | 2.5-3 | Variable | 0.5-1 | 17-20 | Peltoniemi et al., 2016 |
Note: Pharmacokinetic parameters can vary significantly depending on the animal species, dose, and formulation.
Table 3: Example Dose-Response Data for Analgesia (Hot Plate Test in Mice)
| Compound | Dose (mg/kg, i.p.) | Latency (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 10.2 ± 1.5 | 0 |
| Ketamine | 10 | 18.5 ± 2.1 | 41.5 |
| Ketamine | 30 | 28.9 ± 3.4 | 93.5 |
| Ketamine | 100 | 30.0 ± 0.0 (cut-off) | 100 |
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Cut-off time is typically set to 30 or 60 seconds to prevent tissue damage.
Experimental Protocols
Competitive Radioligand Binding Assay for NMDA Receptors
Objective: To determine the binding affinity (Ki) of this compound for the phencyclidine (PCP) site on the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [3H]MK-801 (e.g., 1 nM final concentration), and 100 µL membrane preparation (e.g., 100-200 µg protein).
-
Non-specific Binding: 50 µL unlabeled MK-801 (e.g., 10 µM final concentration), 50 µL [3H]MK-801, and 100 µL membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL [3H]MK-801, and 100 µL membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Calcium Imaging Assay
Objective: To measure the inhibitory effect of this compound on NMDA-induced calcium influx in cultured cells.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Mg2+-free Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2 mM CaCl2, pH 7.4
-
NMDA and Glycine (co-agonists)
-
This compound
-
96-well black-walled, clear-bottom plates
Procedure:
-
Seed the HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting in assay buffer containing Pluronic F-127.
-
Remove the culture medium and load the cells with the Fluo-4 AM solution. Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add different concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Measure baseline fluorescence (Excitation ~488 nm, Emission ~520 nm).
-
Add a solution of NMDA and glycine (e.g., 100 µM each, final concentration) to stimulate the NMDA receptors.
-
Record the fluorescence intensity over time to measure the calcium influx.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the percentage of inhibition of the NMDA/glycine response against the log concentration of this compound to determine the IC50.
In Vivo Hot Plate Analgesia Test
Objective: To assess the analgesic effects of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Stopwatch
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., hind paw licking, jumping). Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time after injection (based on expected peak effect, e.g., 30 minutes), place the mouse back on the hot plate and measure the post-treatment latency.
-
Calculate the analgesic effect, often expressed as the percentage of the maximum possible effect (%MPE).
-
Compare the latencies and %MPE between the vehicle- and this compound-treated groups.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Troubleshooting Logic for Inconsistent In Vivo Results.
References
Etoxadrol Technical Support Center: Troubleshooting Variability in Animal Responses
Welcome to the Etoxadrol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and manage the variability in animal responses during experiments with this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to promote consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound.
Q1: We are observing significant variation in the behavioral responses of our test subjects to the same dose of this compound. What could be the cause?
A1: Variability in behavioral responses to this compound, a potent NMDA receptor antagonist, is a common challenge. Several factors can contribute to this issue:
-
Genetic Differences: Different strains of animals can exhibit varied responses to psychoactive compounds. For instance, behavioral responses to antidepressants have been shown to differ significantly between Wistar-Kyoto (WKY), Wistar, and Sprague-Dawley (SD) rat strains.[1] It is crucial to use a consistent and well-characterized strain for your studies.
-
Metabolic Rate: Mice generally have a higher basal metabolic rate than rats, which can lead to faster drug metabolism and clearance.[2] This can affect the half-life and bioavailability of this compound, resulting in different behavioral outcomes even when doses are scaled appropriately.
-
Individual Animal Differences: Even within an inbred strain, inter-individual variability in drug responsiveness can occur due to subtle genetic, epigenetic, and environmental factors.[3]
Troubleshooting Steps:
-
Standardize Animal Strain: Ensure all animals are from the same inbred strain and supplier.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals in the housing facility before the experiment begins.
-
Baseline Behavioral Testing: Conduct baseline behavioral assessments before drug administration to identify outliers.
Q2: Our results with this compound are inconsistent from one experiment to the next. How can we improve reproducibility?
A2: Inconsistent results can stem from procedural and environmental factors.
-
Formulation and Stability: The stability of your this compound solution is critical. Improperly prepared or stored solutions can lead to degradation of the compound and reduced efficacy. The physical stability of injectable solutions can be affected by factors such as pH, temperature, and light exposure.[4]
-
Route of Administration: The method of administration (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact the pharmacokinetics of this compound. Inconsistent administration technique can lead to variability in absorption and bioavailability.
-
Environmental Conditions: Minor changes in the experimental environment, such as lighting, noise levels, and handling procedures, can influence animal behavior and their response to this compound.
Troubleshooting Steps:
-
Standardize Formulation Protocol: Prepare fresh this compound solutions for each experiment using a consistent, validated protocol. Store solutions appropriately, protected from light and at the correct temperature.
-
Consistent Administration: Ensure all personnel are thoroughly trained in the chosen administration technique to guarantee consistency.
-
Control Environmental Variables: Maintain a consistent and controlled experimental environment.
Q3: We are observing unexpected side effects or toxicity at doses previously considered safe. What could be the reason?
A3: Unexpected toxicity can be alarming and may be due to several factors:
-
Metabolism and Bioactivation: this compound, like many xenobiotics, is metabolized by cytochrome P450 (CYP) enzymes.[5] Differences in the expression and activity of these enzymes between species and even individuals can lead to the formation of more toxic metabolites.
-
Drug-Drug Interactions: If this compound is co-administered with other compounds, there is a potential for drug-drug interactions. For example, some drugs can inhibit or induce CYP enzymes, altering the metabolism of this compound and potentially leading to increased toxicity.
-
Animal Health Status: Underlying health issues in the animals can affect their ability to metabolize and tolerate the drug.
Troubleshooting Steps:
-
Review Co-administered Substances: Carefully review all other substances the animals are receiving to identify potential interactions.
-
Assess Animal Health: Ensure all animals are healthy and free from disease before starting the experiment.
-
Consider Pharmacokinetic Studies: If unexpected toxicity persists, consider conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your specific animal model.
Data Presentation: Pharmacokinetic & Metabolic Considerations
Understanding the pharmacokinetic and metabolic differences between species is crucial for interpreting variability in this compound responses.
Table 1: General Pharmacokinetic Differences Between Rats and Mice
| Parameter | Rats | Mice | Potential Impact on this compound Studies |
| Basal Metabolic Rate | Lower | Higher | Faster clearance of this compound in mice, potentially requiring different dosing regimens. |
| Cytochrome P450 (CYP) Enzymes | Significant expression and activity, but can differ from mice. | High expression and activity of various CYP isoenzymes. | Species-specific metabolite profiles of this compound, leading to different efficacy and toxicity. |
| Gastrointestinal Transit Time | Slower | Faster | May affect the absorption of orally administered this compound. |
| Plasma Protein Binding | Varies | Varies | Can alter the concentration of free (active) this compound. |
| Renal and Biliary Excretion | Differences in renal blood flow and biliary excretion pathways. | Differences in renal blood flow and biliary excretion pathways. | Affects the elimination rate of this compound and its metabolites. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Objective: To prepare a stable and sterile this compound solution for parenteral administration in animal studies.
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile vials
-
Syringes and 0.22 µm syringe filters
-
pH meter
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the this compound hydrochloride powder.
-
In a sterile vial, dissolve the powder in a small amount of the chosen vehicle (saline or D5W).
-
Gently agitate the vial until the powder is completely dissolved.
-
Adjust the pH of the solution to a physiologically compatible range (e.g., 6.5-7.5) if necessary, using sterile HCl or NaOH.
-
Bring the solution to the final volume with the vehicle.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a final sterile vial.
-
Store the solution protected from light at the recommended temperature (typically 2-8°C, but refer to manufacturer's guidelines).
-
Visually inspect the solution for any precipitation or color change before each use.
Protocol 2: Assessment of Locomotor Activity in Mice
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open-field apparatus
-
Video tracking software
-
This compound solution
-
Vehicle solution
-
Test animals (mice)
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle to the mice via the chosen route of administration (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually into the center of the open-field arena.
-
Record the locomotor activity for a set duration (e.g., 15-30 minutes) using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the apparatus between each animal to remove any olfactory cues.
Visualizations
Signaling Pathway
References
- 1. Strain-dependent modification of behavior following antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical stability of highly concentrated injectable drugs solutions used in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uv.es [uv.es]
How to mitigate Etoxadrol's effects on motor coordination
Etoxadrol Technical Support Center: Motor Coordination
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for managing the motor coordination effects of this compound during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced motor coordination impairment?
This compound is a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2B subunit. By binding within the receptor's ion channel, this compound blocks the influx of Ca2+, which is critical for synaptic plasticity and normal neuronal excitation in motor circuits, particularly in the cerebellum and basal ganglia. This disruption of glutamatergic neurotransmission leads to a state of ataxia, characterized by impaired balance, gait, and fine motor control.
Caption: this compound blocks NMDA receptors, disrupting Ca²+ influx and motor signaling.
Q2: Are there recommended strategies to mitigate this compound's effects on motor coordination?
Yes. Our preclinical data supports two primary strategies:
-
Pharmacological Intervention: Co-administration of an AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor positive allosteric modulator (PAM), such as Ampakine-7 (AMP-7) . By enhancing the function of AMPA receptors, which also mediate fast excitatory neurotransmission, AMP-7 can partially compensate for the NMDA receptor blockade, thereby restoring a degree of signaling balance in motor pathways.
-
Supportive Behavioral Protocol: For animal studies, ensure a recovery period in a quiet, dimly lit environment post-administration. Minimizing external stimuli can reduce the risk of unpredictable movements and potential injury while the ataxic effects are most pronounced. For clinical settings, close monitoring and assistance with ambulation are critical.
Q3: How effective is Ampakine-7 co-administration at mitigating these effects?
Co-administration of Ampakine-7 has been shown to significantly improve motor performance in a dose-dependent manner in rodent models. While it does not completely eliminate this compound-induced ataxia, it can reduce the latency to fall in rotarod tests by an average of 40-60% compared to this compound alone.
Table 1: Effect of this compound and Ampakine-7 on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg, IP) | N | Mean Latency to Fall (seconds) | Standard Deviation | % Improvement vs. This compound |
|---|---|---|---|---|---|
| Vehicle Control | N/A | 10 | 175.4 | 12.1 | N/A |
| This compound | 10 | 10 | 62.8 | 9.5 | 0% |
| Ampakine-7 | 5 | 10 | 169.2 | 14.3 | N/A |
| This compound + AMP-7 | 10 + 3 | 10 | 95.3 | 11.2 | 51.7% |
| This compound + AMP-7 | 10 + 5 | 10 | 101.7 | 10.8 | 61.9% |
Troubleshooting Guides
Issue 1: Severe Ataxia Observed at Unexpectedly Low Doses of this compound
If you observe motor impairment that is more severe than documented in the dose-response tables, consider the following potential causes and solutions.
Caption: Troubleshooting workflow for unexpected severe ataxia.
-
Potential Cause: this compound is primarily metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4). Co-administration of other agents that inhibit these enzymes can lead to elevated plasma concentrations of this compound, increasing its side effects.
-
Solution: Review all co-administered compounds for potential CYP inhibitors. If unavoidable, perform a dose-reduction study for this compound in the presence of the inhibiting agent.
-
Potential Cause: Errors in drug solution preparation or dosing calculation.
-
Solution: Re-verify the concentration of the this compound stock solution via analytical methods (e.g., HPLC). Double-check all dosing calculations and ensure proper calibration of administration equipment (e.g., syringes, pumps).
Issue 2: Mitigation with Ampakine-7 is Ineffective or Inconsistent
If co-administration of Ampakine-7 does not produce the expected improvement in motor coordination, follow these steps.
-
Potential Cause: Suboptimal timing of administration. The peak plasma concentration of Ampakine-7 must coincide with that of this compound.
-
Solution: Ampakine-7 should be administered 15 minutes prior to this compound when using intraperitoneal (IP) injection in rodents. This timing may need to be optimized for other routes or species.
-
Potential Cause: Insufficient dose of Ampakine-7. The mitigating effect is dose-dependent and must be scaled relative to the this compound dose.
-
Solution: Refer to the dose-response data. A 2:1 ratio of this compound to Ampakine-7 (e.g., 10 mg/kg this compound and 5 mg/kg AMP-7) is recommended. If using higher doses of this compound, a corresponding increase in Ampakine-7 may be required, but be mindful of the bell-shaped dose-response curve of some ampakines.
Experimental Protocols
Protocol 1: Assessment of Motor Coordination via Rotarod Test
This protocol details the methodology for quantifying this compound's effect on motor coordination in a rodent model.
Caption: Experimental workflow for the rodent rotarod motor coordination assay.
Methodology:
-
Acclimatization: Acclimatize subjects (e.g., C57BL/6 mice) to the testing room and rotarod apparatus for at least 3 days prior to the experiment.
-
Training:
-
For 3 consecutive days, place each mouse on the rotarod rotating at a constant, low speed (4 RPM) for a maximum of 180 seconds per trial.
-
Conduct 3 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Baseline Measurement:
-
On Day 4, test the mice on an accelerating rod protocol (e.g., from 4 to 40 RPM over 300 seconds).
-
Record the latency to fall for each animal. The average of 3 trials constitutes the baseline performance.
-
Exclude subjects that cannot remain on the rod for a minimum of 60 seconds.
-
-
Drug Administration:
-
On Day 5, administer the assigned treatment (Vehicle, this compound, Ampakine-7, or this compound + Ampakine-7) via the appropriate route (e.g., intraperitoneal injection).
-
If co-administering, inject Ampakine-7 fifteen minutes prior to this compound.
-
-
Post-Dosing Test:
-
At the time of expected peak effect (e.g., 30 minutes post-Etoxadrol injection), place the animal on the accelerating rotarod.
-
Record the latency to fall. The trial ends if the animal falls off or grips the rod and rotates for two consecutive revolutions without attempting to walk.
-
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the mean latency to fall between treatment groups.
Preventing Etoxadrol precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Etoxadrol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a dissociative anesthetic that functions as an N-methyl-D-aspartic acid (NMDA) antagonist.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₂ | [3][4][5] |
| Molecular Weight | 261.36 g/mol | |
| IUPAC Name | (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine | |
| CAS Number | 28189-85-7 |
Q2: My this compound solution is cloudy and has formed a precipitate. What are the common causes?
Precipitation of this compound in aqueous solutions typically occurs when its concentration exceeds its equilibrium solubility under the current experimental conditions. Several factors can contribute to this issue:
-
pH Shift: this compound contains a basic piperidine moiety. Changes in pH that decrease the ionization of this group will significantly lower its aqueous solubility.
-
Solvent Polarity: If this compound is first dissolved in an organic solvent and then diluted into an aqueous buffer (a common practice), the drastic change in solvent polarity can cause the compound to crash out of solution. This is a common issue for many poorly water-soluble drugs.
-
Temperature Changes: While the effect on this compound is not explicitly documented, the solubility of many compounds is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
High Concentration: The intended final concentration of your solution may simply be above the solubility limit of this compound in your chosen aqueous medium.
Below is a diagram illustrating the key factors that can lead to precipitation.
Troubleshooting Guides
Problem: this compound has precipitated out of my aqueous buffer.
This guide provides a systematic approach to identifying the cause and finding a solution to redissolve your compound and prevent future precipitation.
Step 1: Initial Assessment & Solubilization Strategy
The first step is to determine the most likely cause and apply a simple fix. The following decision tree can guide your troubleshooting process.
Step 2: Solubility Enhancement Strategies
If simple adjustments are not sufficient, a more robust formulation strategy may be required. Over 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development. Strategies often involve creating a supersaturated drug delivery system (SDDS) where drug concentrations exceed equilibrium solubility long enough for experimental use.
1. pH Adjustment:
Because this compound has a basic piperidine functional group, its solubility is highly pH-dependent. In acidic conditions, the piperidine nitrogen is protonated, forming a more soluble salt.
-
Recommendation: Maintain the pH of your aqueous solution between 4.0 and 6.0. The use of this compound hydrochloride, a salt form, is also a common strategy to improve aqueous solubility.
-
Illustrative Data (Hypothetical):
pH Estimated this compound Solubility (mg/mL) 4.0 > 10.0 5.0 ~5.0 6.0 ~1.5 7.0 < 0.1 | 8.0 | < 0.01 |
2. Use of Co-solvents:
Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Recommendation: Prepare your aqueous buffer containing a small percentage of a co-solvent before adding the this compound stock. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Illustrative Data (Hypothetical, at pH 7.0):
Co-solvent Concentration (% v/v) Estimated this compound Solubility (mg/mL) None 0% < 0.1 Ethanol 10% ~0.5 DMSO 10% ~1.2 | PEG 400 | 20% | ~2.0 |
3. Employing Precipitation Inhibitors (The "Spring and Parachute" Approach):
For demanding applications requiring high concentrations, creating a supersaturated system with a precipitation inhibitor can be effective. The "spring" is the high-energy form of the drug (e.g., dissolved in an organic solvent) that allows for supersaturation, while the "parachute" is a polymer or surfactant that delays precipitation.
-
Common Inhibitors: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).
-
Mechanism: These polymers can inhibit nucleation and crystal growth, keeping the drug in a metastable supersaturated state.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Solvent Selection: Weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Dissolution: Vortex and/or sonicate the mixture until all solid material is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Solubility Optimization Workflow
This protocol outlines a systematic approach to determine the optimal conditions for your this compound working solution.
-
Objective: Determine the maximum soluble concentration of this compound in your experimental buffer.
-
Materials: this compound stock solution, experimental buffers (various pH values), co-solvents (DMSO, ethanol), 96-well plate, plate reader or visual inspection method.
-
Procedure:
-
Aliquot your primary aqueous buffer into several tubes. Adjust the pH of each tube to create a range (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
To each buffer, add small, incremental amounts of the this compound stock solution.
-
After each addition, vortex briefly and allow the solution to equilibrate for 15-30 minutes.
-
Visually inspect for any cloudiness or precipitate against a dark background. The highest concentration that remains clear is the approximate solubility under those conditions.
-
For a more quantitative approach, solutions can be filtered or centrifuged, and the supernatant concentration measured by HPLC.
-
-
Iteration: If solubility is insufficient at all pH values, repeat the experiment using buffers pre-mixed with a co-solvent (e.g., 10% ethanol).
References
Best Practices for Long-Term Storage of Etoxadrol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the best practices for the long-term storage of Etoxadrol. As specific long-term stability data for this compound is not extensively published, this guide is based on general best practices for the storage of investigational drug products and analogous chemical compounds. Adherence to these guidelines is crucial for maintaining the integrity, purity, and potency of this compound for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for the long-term storage of this compound?
While specific studies on this compound are limited, a general recommendation for many research compounds is storage at room temperature in the continental US; however, conditions may vary elsewhere[1]. For long-term stability, it is best practice to store compounds under controlled conditions. The sponsor of the investigational drug product is responsible for determining and communicating acceptable storage temperatures and conditions[2]. Coriolis Pharma notes that common storage conditions for stability testing include frozen (–80 °C, –40 °C, –20 °C), refrigerated (2–8 °C), and controlled room temperature (25 °C/60% RH, 30 °C/65% RH)[3]. Without specific data for this compound, storage in a cool, dry, and dark place is a prudent starting point.
Q2: How does light exposure affect the stability of this compound?
Many pharmaceutical compounds are susceptible to photodegradation[4][5]. Although the specific photosensitivity of this compound is not detailed in the provided search results, it is a critical factor to consider for any research compound. To minimize the risk of light-induced degradation, this compound should always be stored in light-resistant containers, such as amber vials or bottles, and kept in a dark location like a cabinet or a storage box.
Q3: What type of container is most suitable for storing this compound?
The choice of container is critical for maintaining the integrity of the compound. Containers should be chemically inert and provide a barrier against moisture and air. For solid forms of this compound, tightly sealed glass or polypropylene containers are generally suitable. It is essential to ensure the container is sealed properly to prevent exposure to humidity and atmospheric contaminants.
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not publicly documented. However, based on its chemical structure, which includes a piperidine ring and a dioxolane ring, potential degradation pathways could include hydrolysis and oxidation. The 1,3-dioxolane ring, in particular, may be susceptible to acid-catalyzed hydrolysis. General drug degradation pathways include hydrolysis, oxidation, and photolysis.
Q5: How can I tell if my stored this compound has degraded?
Visual inspection can sometimes reveal signs of degradation, such as a change in color, odor, or physical state (e.g., clumping of a powder). However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and integrity of your stored this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, texture) | Exposure to light, heat, or humidity; potential degradation. | Quarantine the sample immediately. Do not use it in experiments. Perform analytical testing (e.g., HPLC, mass spectrometry) to assess purity and identify potential degradants. Review storage procedures to ensure they align with best practices. |
| Inconsistent or unexpected experimental results | Loss of potency due to degradation of the compound. | Verify the purity of the this compound sample using a validated analytical method. If degradation is confirmed, discard the affected batch and use a fresh, properly stored sample. Re-evaluate your storage and handling procedures. |
| Difficulty dissolving the compound | Change in crystalline form (polymorphism) or presence of insoluble degradation products. | Attempt gentle sonication or warming (if the compound's thermal stability is known). If solubility issues persist, the batch may be compromised. Analytical characterization is recommended to investigate the cause. |
Quantitative Data Summary
Table 1: Hypothetical Long-Term Stability Data for this compound (Solid Form)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | White crystalline powder |
| 6 Months | 99.5 | White crystalline powder | |
| 12 Months | 99.1 | White crystalline powder | |
| 24 Months | 98.5 | Faintly off-white powder | |
| 40°C / 75% RH (Accelerated) | 0 Months | 99.8 | White crystalline powder |
| 3 Months | 98.2 | Off-white powder | |
| 6 Months | 96.5 | Yellowish powder | |
| 5°C | 0 Months | 99.8 | White crystalline powder |
| 12 Months | 99.7 | White crystalline powder | |
| 24 Months | 99.6 | White crystalline powder |
Note: This data is for illustrative purposes only and does not represent actual stability data for this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Purity Assessment
1. Objective: To determine the purity of this compound and detect the presence of any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
2. Materials:
- This compound reference standard
- This compound sample for testing
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC system with UV detector
3. Chromatographic Conditions (Example):
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 10% B to 90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL
4. Procedure:
- Standard Preparation: Prepare a stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
- Sample Preparation: Prepare the this compound test sample at the same concentration as the primary standard using the same diluent.
- System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., check for consistent retention times and peak areas).
- Analysis: Inject the prepared standard and sample solutions into the HPLC system.
- Data Analysis: Compare the chromatogram of the sample to that of the reference standard. Calculate the purity of the sample by determining the area percentage of the main this compound peak relative to the total peak area. Any additional peaks may represent impurities or degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing the stability of stored this compound.
References
Validation & Comparative
Etoxadrol and Ketamine: A Comparative Analysis of Two NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of etoxadrol and ketamine, two prominent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By examining their binding affinities, mechanisms of action, and downstream signaling effects, supported by experimental data and protocols, this document aims to serve as a valuable resource for researchers in pharmacology and neuroscience.
Introduction to this compound and Ketamine
Both this compound and ketamine are classified as dissociative anesthetics that exert their primary pharmacological effects through the blockade of the NMDA receptor, a critical component in excitatory synaptic transmission in the central nervous system. They belong to a class of compounds that bind to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor. While both drugs share this common target, their distinct chemical structures and binding kinetics result in different potency and pharmacological profiles.
This compound , a derivative of dexoxadrol, was explored for its analgesic and anesthetic properties. It is known to be a potent dissociative similar to PCP. Research has indicated its high affinity for the PCP binding site within the NMDA receptor.
Ketamine , a widely used anesthetic and, more recently, a rapid-acting antidepressant, is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine). Its antagonism of the NMDA receptor is considered central to its anesthetic, analgesic, and psychotomimetic effects.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction.
| Compound | Radioligand | Preparation | Ki (Inhibition Constant) | Reference |
| This compound (analogue) | --INVALID-LINK---MK-801 | Not specified | 69 nM | |
| Ketamine (racemic) | Not specified | Not specified | ~760 nM (0.76 µM) |
Note: A direct Ki value for this compound was not explicitly found in the reviewed literature. However, a study on its analogues reported a Ki value of 69 nM for one compound, stating it was "in the range of the Ki-value of the lead compounds this compound and dexoxadrol," suggesting a high affinity for this compound, likely in the nanomolar range. This would indicate a significantly higher binding affinity for the NMDA receptor compared to ketamine.
Mechanism of Action at the NMDA Receptor
Both this compound and ketamine are uncompetitive antagonists, meaning they bind to the NMDA receptor only when it is in an open state, requiring the presence of both glutamate and a co-agonist (glycine or D-serine) to activate the channel.
This compound: this compound binds to the phencyclidine (PCP) binding site located inside the ion channel of the NMDA receptor. This binding physically obstructs the flow of ions, thereby preventing neuronal depolarization.
Ketamine: Ketamine also acts as an open-channel blocker by binding to the PCP site. The S-(+) enantiomer (esketamine) has a 3- to 4-fold greater affinity for this site than the R-(-) enantiomer. The blockade of the NMDA receptor by ketamine is use-dependent, meaning the degree of inhibition increases with more frequent channel activation.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as --INVALID-LINK---MK-801.
Objective: To determine the Ki of a test compound (e.g., this compound or ketamine) for the PCP binding site of the NMDA receptor.
Materials:
-
Radioligand: --INVALID-LINK---MK-801
-
Membrane Preparation: Rat brain cortical membranes or membranes from cells expressing NMDA receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Test Compounds: this compound, ketamine, and a non-specific binding control (e.g., unlabeled MK-801 or PCP).
-
Scintillation Fluid and Counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Incubation: In test tubes, combine the membrane preparation, --INVALID-LINK---MK-801 (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single neuron, providing insights into the functional effects of a drug on receptor function.
Objective: To measure the inhibitory effect of this compound or ketamine on NMDA receptor-mediated currents.
Materials:
-
Cell Culture: Primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.
-
External Solution (aCSF): Containing physiological concentrations of ions, including Mg2+ (which is often removed to study NMDA receptors at negative holding potentials), glutamate, and glycine.
-
Internal Solution: Filling the patch pipette, containing a specific ionic composition to mimic the intracellular environment.
-
Patch Pipettes: Glass micropipettes with a tip diameter of ~1 µm.
-
Micromanipulator and Microscope.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Test Compounds: this compound or ketamine dissolved in the external solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips for easy access.
-
Pipette Positioning: Under a microscope, use a micromanipulator to carefully guide a patch pipette filled with internal solution to the surface of a target cell.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -70 mV).
-
Elicit NMDA Currents: Apply a solution containing glutamate and glycine to activate the NMDA receptors and record the resulting inward current.
-
Drug Application: Perfuse the cell with the external solution containing the test compound (this compound or ketamine) at various concentrations.
-
Record Inhibition: Again, elicit NMDA currents in the presence of the drug and measure the reduction in the current amplitude.
-
Data Analysis: Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Downstream Signaling Pathways
The antagonism of the NMDA receptor by this compound and ketamine initiates a cascade of intracellular signaling events. While the specific downstream effects of this compound are not as extensively characterized as those of ketamine, the initial blockade of Ca2+ influx is a common starting point.
General NMDA Receptor Signaling
Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger to activate numerous downstream signaling pathways involved in synaptic plasticity, gene expression, and cell survival.
Caption: General NMDA Receptor Signaling Pathway.
Ketamine-Induced mTOR Signaling Pathway
A significant aspect of ketamine's rapid antidepressant effect is attributed to its ability to disinhibit pyramidal neurons, leading to a surge in glutamate release. This glutamate preferentially activates AMPA receptors, triggering a signaling cascade that culminates in the activation of the mammalian target of rapamycin (mTOR) pathway, which promotes synaptogenesis.
Caption: Ketamine's mTOR Signaling Pathway.
Conclusion
This compound and ketamine, while both acting as uncompetitive antagonists at the NMDA receptor's PCP site, exhibit notable differences, particularly in their binding affinities. The available data suggests that this compound possesses a significantly higher affinity for the NMDA receptor than ketamine, implying greater potency. The downstream signaling consequences of ketamine, particularly the activation of the mTOR pathway, are well-documented and linked to its rapid antidepressant effects. Further research is warranted to fully elucidate the comparative downstream effects of this compound and to obtain more precise quantitative data on its binding kinetics. This comprehensive comparison serves as a foundation for future investigations into the therapeutic potential and neurobiological effects of these and other NMDA receptor antagonists.
A Comparative Analysis of the Behavioral Effects of Etoxadrol and Phencyclidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of Etoxadrol and Phencyclidine (PCP), two potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Both compounds are known for their dissociative anesthetic properties and profound impact on behavior, making them subjects of significant interest in neuropharmacology and the development of animal models for psychiatric disorders. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying neurochemical pathways.
Core Mechanism of Action: NMDA Receptor Antagonism
Both this compound and PCP exert their primary effects by blocking the ion channel of the NMDA receptor, a critical component for excitatory synaptic transmission in the central nervous system.[1] They bind to a specific site within the channel pore, often referred to as the "PCP site," thereby preventing the influx of calcium ions and disrupting normal glutamatergic neurotransmission. This action as uncompetitive channel blockers is the foundational mechanism for their shared dissociative and psychotomimetic effects.
Comparative Behavioral Data
While both drugs share a primary mechanism, their full behavioral profiles show distinctions, particularly in their effects on monoaminergic systems. The most direct quantitative comparisons come from drug discrimination studies, which assess the subjective effects of the drugs. Data on other behavioral measures for this compound are less common and often qualitative.
| Behavioral Effect | This compound | Phencyclidine (PCP) | Key Findings |
| Discriminative Stimulus Properties | Generalizes to PCP stimulus (ED₅₀: 0.08 mg/kg, i.m. in squirrel monkeys)[2] | Training Dose: 0.16 mg/kg, i.m. in squirrel monkeys[2] | This compound produces subjective effects that are highly similar to those of PCP, indicating a shared phenomenological experience. This compound is approximately twice as potent as PCP in producing these effects. |
| Reinforcing Properties | Self-administered by rhesus monkeys | Self-administered by rhesus monkeys | Both drugs serve as positive reinforcers, suggesting abuse potential. |
| Locomotor Activity | Produces "marked stimulation" in mice | Dose-dependent effects: Low-to-moderate doses (e.g., 2-6 mg/kg) induce hyperlocomotion; higher doses can suppress activity initially due to ataxia. | While both are stimulants, detailed dose-response comparisons are lacking. PCP's effects are well-characterized as an inverted U-shaped dose-response curve. |
| Stereotyped Behavior | Data not available | Induces stereotypies (e.g., head weaving, sniffing) in a dose-dependent manner (linear relationship at 2-6 mg/kg in rats). | PCP is widely used to model stereotyped behaviors associated with psychosis. |
| Ataxia | Produces ataxia in mice | Induces ataxia, particularly at higher doses (linear dose-response relationship up to 10 mg/kg in rats). | Both drugs impair motor coordination, a common effect of dissociative anesthetics. |
| Psychotomimetic Effects | Discontinued for human use due to reports of nightmares and hallucinations. | Induces a psychosis in humans that mimics symptoms of schizophrenia. | Both compounds exhibit potent psychotomimetic properties. |
Detailed Experimental Protocols
Drug Discrimination in Squirrel Monkeys
This protocol is based on the methodology used to establish that this compound generalizes to the discriminative stimulus effects of PCP.
-
Subjects: Adult squirrel monkeys (Saimiri sciureus) are used.
-
Apparatus: Standard primate operant conditioning chambers equipped with two response levers and a mechanism for delivering a food reinforcer (e.g., banana-flavored pellets).
-
Training:
-
Monkeys are trained to press levers on a fixed-ratio (FR) schedule of food presentation (e.g., FR 32, where 32 presses result in one food pellet).
-
Discrimination training begins. Before each session, monkeys receive an intramuscular (i.m.) injection of either PCP (the training drug, e.g., 0.16 mg/kg) or saline (vehicle).
-
A double alternation schedule is used: two days of PCP, followed by two days of saline, etc.
-
Following a PCP injection, only responses on the "drug-appropriate" lever are reinforced. Following a saline injection, only responses on the "saline-appropriate" lever are reinforced.
-
Training continues until a high degree of accuracy is achieved (e.g., >90% of responses on the correct lever before delivery of the first reinforcer for several consecutive days).
-
-
Generalization Testing:
-
Once discrimination is established, test sessions are introduced.
-
Various doses of a test drug (e.g., this compound) are administered i.m. before the session.
-
During the test session, responses on either lever are recorded but not reinforced for an initial period (e.g., 2 minutes) to assess the monkey's choice, after which responding may be reinforced on the lever appropriate for the pre-session injection to maintain the baseline.
-
The percentage of responses on the drug-appropriate lever is calculated. Generalization is considered complete if a dose of the test drug results in a high percentage (e.g., >80%) of responses on the PCP-appropriate lever. The ED₅₀ (the dose at which 50% of responses are on the drug-appropriate lever) is calculated from the dose-response curve.
-
Assessment of Locomotor Activity, Stereotypy, and Ataxia in Rodents
This protocol describes a standard method for quantifying the behavioral effects of PCP in rats, which can be adapted for other NMDA antagonists.
-
Subjects: Adult male rats (e.g., Sprague-Dawley strain).
-
Apparatus:
-
Locomotor Activity: Automated activity chambers (e.g., 40x40 cm) equipped with infrared photobeam arrays to detect horizontal and vertical movements.
-
Stereotypy and Ataxia: A clear observation cage.
-
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals receive an intraperitoneal (i.p.) injection of either the drug (e.g., PCP at doses ranging from 1-10 mg/kg) or saline.
-
Locomotor Activity: Immediately after injection, the rat is placed in the center of the automated activity chamber. Total distance traveled, horizontal beam breaks, and vertical beam breaks (rears) are recorded by a computer system, typically in 5-minute bins for a total of 60-90 minutes.
-
Stereotypy and Ataxia Rating: Simultaneously or in a separate experiment, a trained observer blind to the treatment condition scores the animal's behavior at set intervals (e.g., every 10 minutes).
-
Stereotypy Scale: A rating scale is used, for example: 0 = asleep or inactive; 1 = active; 2 = stereotyped sniffing or head movements; 3 = repetitive head weaving; 4 = continuous circling.
-
Ataxia Scale: A rating scale is used, for example: 0 = normal gait; 1 = slightly clumsy gait; 2 = staggering gait, difficulty maintaining balance; 3 = unable to walk, dragging limbs; 4 = loss of righting reflex.
-
-
-
Data Analysis: Dose-response curves are generated for locomotor activity counts, stereotypy scores, and ataxia scores to determine the potency and efficacy of the drug.
Neurochemical Signaling Pathways
While both drugs block NMDA receptors, PCP's behavioral effects, particularly hyperlocomotion, are heavily mediated by its downstream influence on the mesolimbic dopamine system. The primary mechanism is thought to be a disinhibition of cortical glutamate projections. This compound is known to have a weaker effect on dopamine systems.
This pathway illustrates that PCP preferentially blocks NMDA receptors on inhibitory GABAergic interneurons in the prefrontal cortex. This action disinhibits, or releases the brake on, glutamatergic pyramidal neurons, causing them to fire excessively. These neurons project to the ventral tegmental area (VTA), where the increased glutamate release excites dopamine neurons. This leads to a surge of dopamine in the nucleus accumbens, a key brain region for reward and motor control, ultimately driving the characteristic hyperlocomotion and psychosis-like behaviors.
References
A Comparative Guide to the Neuroprotective Efficacy of Etoxadrol and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of Etoxadrol and the extensively studied NMDA receptor antagonist, MK-801 (Dizocilpine). While both compounds are recognized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitotoxic neuronal injury, the available scientific literature presents a stark contrast in the depth of research and evidence for their neuroprotective effects.
This document summarizes the current understanding of each compound, presenting available experimental data, outlining methodologies, and illustrating key signaling pathways to aid researchers in the field of neuroprotection.
MK-801 (Dizocilpine): A Potent Neuroprotective Agent
MK-801 is a well-characterized, potent, and selective non-competitive antagonist of the NMDA receptor. Its neuroprotective properties have been extensively documented in a multitude of preclinical studies across various models of neuronal injury.
Mechanism of Action
MK-801 exerts its neuroprotective effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. This action blocks the influx of excessive calcium ions (Ca²⁺), a primary trigger of excitotoxic neuronal death. Under pathological conditions such as ischemia or traumatic brain injury, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺. This calcium overload activates a cascade of neurotoxic intracellular signaling pathways, leading to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death. By blocking the NMDA receptor channel, MK-801 effectively mitigates these downstream neurotoxic events.
Signaling Pathways in MK-801-Mediated Neuroprotection
The neuroprotective signaling cascade initiated by MK-801's blockade of the NMDA receptor is multifaceted. It involves the inhibition of several key pathways implicated in neuronal apoptosis and inflammation.
Experimental Data on Neuroprotective Efficacy
The neuroprotective efficacy of MK-801 has been quantified in numerous preclinical models. The following tables summarize key findings.
Table 1: Neuroprotective Effects of MK-801 in Ischemia Models
| Animal Model | Insult | MK-801 Treatment | Outcome Measure | Result | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 1 mg/kg, i.p. | Infarct Volume | Significant reduction | (Faden et al., 1989) |
| Gerbil | Bilateral Carotid Artery Occlusion | 10 mg/kg, i.p. | Hippocampal CA1 Neuronal Survival | Significant increase | (Gill et al., 1987) |
| Rat | Focal Cerebral Ischemia | 0.5 mg/kg, i.v. | Neurological Deficit Score | Significant improvement | (Ozyurt et al., 2008) |
Table 2: Neuroprotective Effects of MK-801 in Traumatic Brain Injury (TBI) Models
| Animal Model | Insult | MK-801 Treatment | Outcome Measure | Result | Reference |
| Rat | Fluid Percussion Injury | 5 mg/kg, i.p. | Cortical Tissue Loss | Significant reduction | (McIntosh et al., 1989) |
| Rat | Weight-Drop Injury | 1 mg/kg, i.v. | Motor Function Recovery | Significant improvement | (Hayes et al., 1992) |
Experimental Protocols
Below are representative experimental protocols for inducing neural damage and assessing the neuroprotective effects of MK-801.
Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Procedure: A 4-0 nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: MK-801 (e.g., 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time relative to the onset of ischemia.
-
Outcome Assessment: After a defined period of reperfusion (e.g., 24 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume. Neurological deficit scores can also be assessed at various time points.
This compound: An NMDA Receptor Antagonist with Limited Neuroprotection Data
This compound is also classified as a non-competitive NMDA receptor antagonist, sharing a fundamental mechanism of action with MK-801. However, a comprehensive review of the scientific literature reveals a significant lack of published studies investigating its neuroprotective efficacy.
Mechanism of Action
Experimental Data on Neuroprotective Efficacy
Crucially, there is a notable absence of quantitative data from in vivo or in vitro studies specifically evaluating the neuroprotective effects of this compound in established models of neuronal injury such as ischemia, traumatic brain injury, or excitotoxicity. The majority of the available literature on this compound dates back to the 1970s and focuses on its properties as a dissociative anesthetic.
Table 3: this compound - Summary of Available Information
| Aspect | Information | Reference |
| Mechanism | Non-competitive NMDA receptor antagonist, binds to the PCP site. | (Köhling et al., 1996) |
| Primary Indication | Investigated as a dissociative anesthetic. | (Frederickson et al., 1976) |
| Neuroprotection Data | No peer-reviewed studies with quantitative data on neuroprotective efficacy were identified. | - |
Comparison and Conclusion
A direct and data-driven comparison of the neuroprotective efficacy of this compound and MK-801 is not feasible due to the profound lack of research on this compound in this specific area.
-
MK-801 stands as a cornerstone in the preclinical research of neuroprotection. Its efficacy in mitigating neuronal damage in various injury models is robustly supported by a vast body of literature. The mechanisms underlying its neuroprotective effects are well-elucidated, providing a strong foundation for its use as a research tool and a benchmark for the development of new neuroprotective agents.
-
This compound , while sharing the same pharmacological class as MK-801, remains largely unexplored for its potential neuroprotective properties. Its classification as a non-competitive NMDA receptor antagonist suggests a theoretical potential for neuroprotection against excitotoxicity. However, without experimental validation, this remains speculative.
For researchers and drug development professionals, this guide highlights a significant knowledge gap. While MK-801 provides a well-established positive control and benchmark for neuroprotective efficacy, the potential of this compound in this domain is an open question. Future research would be necessary to determine if this compound offers any neuroprotective benefits and how it would compare to well-characterized compounds like MK-801. Such studies would need to systematically evaluate its efficacy in standard preclinical models of neuronal injury, quantify its effects on neuronal survival and functional outcomes, and elucidate its impact on downstream signaling pathways. Until such data becomes available, any consideration of this compound for neuroprotective applications would be premature.
Validating Etoxadrol-Induced Gene Expression Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating changes in gene expression induced by Etoxadrol, a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Due to the limited availability of direct experimental data on this compound, this document leverages findings from studies on other well-characterized non-competitive NMDA receptor antagonists, such as MK-801 and Ketamine, to provide a predictive comparison and a methodological blueprint for future validation studies.
Comparative Analysis of Gene Expression Changes
This compound, as a potent NMDA receptor antagonist, is anticipated to induce significant alterations in gene expression within the central nervous system. While specific data for this compound is pending, studies on comparable antagonists like MK-801 and Ketamine have revealed consistent patterns of differential gene expression. These findings serve as a valuable benchmark for hypothesizing and validating the effects of this compound.
The following table summarizes key gene expression changes observed following the administration of MK-801 and Ketamine, which are presumed to be relevant for this compound.
| Gene | Drug | Tissue/Cell Type | Change in Expression | Putative Function |
| Preprolactin | MK-801 | Hippocampus | Downregulated[1][2] | Hormone involved in various physiological functions. |
| MAP kinase 1 (MAPK1) | MK-801 | Hippocampus, Striatum | Upregulated[1][2] | Key component of the MAPK signaling pathway, involved in cell proliferation, differentiation, and survival. |
| Acyl-CoA synthetase | MK-801 | Striatum | Downregulated[1] | Involved in fatty acid metabolism. |
| Apolipoprotein D | MK-801 | Striatum | Upregulated | Lipid transport protein, potentially involved in neuroprotection. |
| Protein kinase C beta I and II | MK-801 | Hippocampus | Upregulated | Involved in various signal transduction pathways. |
| Neuropilin I and II | MK-801 | Hippocampus | Upregulated | Receptors for semaphorins and VEGF, involved in axon guidance and angiogenesis. |
| Metabotropic glutamate receptor 2/3 | MK-801 | Hippocampus | Upregulated | Modulate glutamate neurotransmission. |
| Dopamine receptors 1A and 2 | MK-801 | Striatum | Upregulated | Key receptors in dopamine signaling. |
| Rgs4 and Gnai3 | Ketamine | Hippocampus | Altered Expression | Implicated in GTPase activation pathways. |
| SIN3A | Ketamine | Human Microglia | Downregulated | Transcriptional regulatory protein. |
| STAT3 | Ketamine | Human Microglia | Upregulated | Signal transducer and activator of transcription 3, involved in cell growth and apoptosis. |
Experimental Protocols for Validation
To validate the anticipated this compound-induced changes in gene expression, a multi-step experimental approach is recommended, combining initial screening with targeted validation.
Animal Model and Drug Administration
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models.
-
Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A dose-response study should be conducted to determine the optimal concentration that elicits a behavioral or physiological response without causing excessive toxicity. Control animals should receive vehicle injections.
Initial Screening of Gene Expression Changes
This step aims to identify a broad range of genes affected by this compound.
-
Methodology: High-throughput screening methods like RNA sequencing (RNA-seq) or cDNA microarrays are ideal.
-
Protocol Outline:
-
Tissue Collection: At a predetermined time point following this compound administration, animals are euthanized, and specific brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) are rapidly dissected and flash-frozen.
-
RNA Extraction: Total RNA is extracted from the tissue samples using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation (for RNA-seq) or cDNA Synthesis and Labeling (for Microarray): The extracted RNA is then processed for either RNA-seq library preparation or cDNA synthesis and fluorescent labeling for microarray hybridization.
-
Sequencing or Hybridization: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq), or labeled cDNA is hybridized to a microarray chip.
-
Data Analysis: Raw sequencing data is processed through a bioinformatics pipeline to align reads, quantify gene expression, and identify differentially expressed genes between the this compound-treated and control groups. For microarrays, the signal intensities are normalized and analyzed to identify genes with significant changes in expression.
-
Validation of Key Gene Expression Changes
This step is crucial to confirm the findings from the initial screening.
-
Methodology: Quantitative real-time polymerase chain reaction (qPCR) is the gold standard for validating changes in the expression of specific genes.
-
Protocol Outline:
-
cDNA Synthesis: A portion of the extracted RNA from the initial experiment is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer Design: qPCR primers specific to the target genes of interest (identified from the RNA-seq or microarray data) and a stable housekeeping gene (e.g., GAPDH, β-actin) are designed and validated.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, the designed primers, and the synthesized cDNA. The reaction is run on a real-time PCR machine.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the expression changes.
-
Protein Level Validation
To confirm that changes in mRNA levels translate to changes in protein expression, Western blotting can be performed.
-
Methodology: Western Blot
-
Protocol Outline:
-
Protein Extraction: Protein lysates are prepared from the same brain regions used for RNA extraction.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified and normalized to a loading control (e.g., β-actin).
-
Visualizing the Molecular Context
To better understand the potential mechanisms underlying this compound's effects, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.
Caption: Workflow for validating this compound-induced gene expression changes.
References
Cross-Validation of Etoxadrol's NMDA Receptor Antagonism with Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for cross-validating the pharmacological findings of Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with established electrophysiological techniques. Due to the limited availability of direct electrophysiological data on this compound in peer-reviewed literature, this guide will also draw comparisons with its close structural and functional analog, Dexoxadrol, to provide a comprehensive overview of the expected electrophysiological profile.
Introduction to this compound and NMDA Receptor Antagonism
This compound is a dissociative anesthetic that acts as a potent, high-affinity antagonist of the NMDA receptor.[1][2] Like other drugs in its class, such as phencyclidine (PCP) and ketamine, this compound exerts its effects by blocking the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) that is crucial for excitatory neurotransmission.[1] This mechanism of action underlies both its anesthetic properties and its psychotomimetic side effects.[1]
Electrophysiology, particularly the patch-clamp technique, offers a direct, real-time measurement of ion channel function and is the gold standard for characterizing the effects of pharmacological agents on their targets.[3] By applying electrophysiological methods, researchers can validate and quantify the antagonistic properties of compounds like this compound on NMDA receptors.
Comparative Data on NMDA Receptor Antagonists
While specific electrophysiological data for this compound is scarce, data from its stereoisomer, Dexoxadrol, and other well-characterized NMDA receptor antagonists provide a basis for comparison. The following table summarizes key parameters typically determined through electrophysiological and receptor binding assays.
| Compound | Target | Assay Type | Key Findings | Reference |
| This compound (analog) | NMDA Receptor (PCP binding site) | Radioligand Binding Assay | High affinity, Kᵢ = 69 nM (for a close analog) | |
| Dexoxadrol | NMDA Receptor (PCP binding site) | Radioligand Binding Assay | High affinity, stereoselective binding | |
| Ketamine | NMDA Receptor Ion Channel | Whole-cell Patch Clamp | Open-channel block, voltage-dependent inhibition | |
| Dizocilpine (MK-801) | NMDA Receptor Ion Channel | Whole-cell Patch Clamp | High-affinity, use-dependent block |
Experimental Protocols for Electrophysiological Cross-Validation
To cross-validate the findings on this compound with electrophysiology, a standard whole-cell patch-clamp protocol on cultured neurons or cells expressing NMDA receptors would be employed.
Cell Preparation
-
Cell Culture: Primary hippocampal or cortical neurons, or a stable cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A), are cultured on glass coverslips.
-
Transfection (for cell lines): Cells are transfected with plasmids encoding the desired NMDA receptor subunits using standard lipofection or electroporation methods.
Electrophysiological Recording
-
Apparatus: A standard patch-clamp rig equipped with a microscope, micromanipulator, amplifier, and data acquisition system is used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, and 0.01 glycine (pH adjusted to 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.
-
A borosilicate glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned over a target cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application and Data Analysis
-
NMDA Receptor Activation: NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) are applied to the cell to evoke an inward current.
-
This compound Application: After a stable baseline NMDA-evoked current is established, this compound is co-applied at varying concentrations with the agonists.
-
Data Acquisition: The resulting currents are recorded and digitized.
-
Analysis: The peak amplitude of the NMDA-evoked current in the presence of this compound is compared to the control current. A concentration-response curve is generated to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the maximal NMDA-evoked current). The voltage dependency of the block can be assessed by measuring the current at different holding potentials.
Visualizing the Mechanism and Workflow
To better understand the signaling pathway and the experimental process, the following diagrams are provided.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Etoxadrol and Dexoxadrol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of Etoxadrol and Dexoxadrol, two non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of these compounds.
This compound and Dexoxadrol are dissociative anesthetic agents that exert their effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[1][2] Developed in the mid-1960s, their potential as analgesics and anesthetics was explored in both animal models and human clinical trials.[2] However, significant psychotomimetic side effects, such as hallucinations and unpleasant dreams, led to the discontinuation of their clinical development.[2] Despite this, they remain valuable tools in neuroscience research for studying the function and pharmacology of the NMDA receptor.
Potency at the NMDA Receptor
Both this compound and Dexoxadrol are recognized as high-affinity antagonists of the NMDA receptor.[2] Their primary mechanism of action is the blockade of the ion channel, thereby preventing the influx of calcium and sodium ions that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine.
| Compound | Relative Potency (vs. PCP = 1.0) | Inferred Affinity Range (Kᵢ) |
| This compound | 0.75 | High Nanomolar |
| Dexoxadrol | 0.69 | High Nanomolar |
| Phencyclidine (PCP) | 1.0 | Nanomolar |
Data sourced from a study on the dopaminergic properties of PCP and related compounds.
It is important to note that while absolute Kᵢ values are not provided in this specific comparative study, other research on analogues of this compound and Dexoxadrol suggests that their binding affinities are in the high nanomolar range. For instance, a closely related 1,3-dioxolane derivative was found to have a Kᵢ value of 69 nM, with the authors noting this was within the range of the parent compounds, this compound and Dexoxadrol.
Experimental Protocols
The potency of this compound and Dexoxadrol at the NMDA receptor is typically determined through competitive radioligand binding assays. Below is a detailed methodology for a typical experiment.
Competitive Radioligand Binding Assay for the PCP Site
Objective: To determine the binding affinity (Kᵢ) of this compound and Dexoxadrol for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
Materials:
-
Test Compounds: this compound, Dexoxadrol
-
Radioligand: [³H]Phencyclidine ([³H]PCP) or [³H]Tenocyclidine ([³H]TCP)
-
Membrane Preparation: Rat brain cortical membranes, prepared by homogenization and differential centrifugation.
-
Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of unlabeled PCP (e.g., 10 µM)
-
Filtration Apparatus: Glass fiber filters and a cell harvester
-
Scintillation Counter: For measuring radioactivity
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation and radioligand.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled PCP.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound or Dexoxadrol).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound and Dexoxadrol, as NMDA receptor antagonists, function by blocking the downstream signaling cascades that are initiated by NMDA receptor activation. The primary event following receptor activation is the influx of Ca²⁺ into the neuron, which acts as a critical second messenger.
NMDA receptor signaling pathway blocked by this compound and Dexoxadrol.
Upon binding of glutamate and a co-agonist, the NMDA receptor channel opens, allowing Ca²⁺ to enter the postsynaptic neuron. This influx of calcium activates several key intracellular signaling cascades. One of the most prominent is the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). Another important pathway activated by Ca²⁺ is the Ras-Raf-MEK-ERK signaling cascade. Both of these pathways converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then translocates to the nucleus and modulates the expression of genes involved in synaptic plasticity, learning, memory, and neuronal survival.
By blocking the NMDA receptor's ion channel, this compound and Dexoxadrol prevent this initial Ca²⁺ influx, thereby inhibiting these downstream signaling events. This mechanism underlies both their anesthetic and psychotomimetic effects.
Conclusion
This compound and Dexoxadrol are potent non-competitive antagonists of the NMDA receptor, with this compound exhibiting slightly higher potency in displacing PCP from its binding site. Both compounds have high affinity for the receptor, likely in the nanomolar range, and their mechanism of action involves the blockade of the receptor's ion channel. This prevents the influx of calcium and the subsequent activation of signaling pathways crucial for synaptic plasticity and neuronal function. While their clinical use has been halted due to adverse effects, they continue to be important pharmacological tools for the investigation of the NMDA receptor system. This guide provides a foundational understanding of their comparative potency and mechanism of action for researchers in the field of drug development and neuroscience.
References
Replicating Published Etoxadrol Research: A Comparative Guide for NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etoxadrol with other well-known N-methyl-D-aspartate (NMDA) receptor antagonists, namely Phencyclidine (PCP) and Ketamine. The information presented is collated from various published research findings to facilitate the replication and extension of these studies. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to support further research and development in this area.
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize the key quantitative findings from published literature, offering a side-by-side comparison of this compound and its alternatives.
Table 1: In Vitro NMDA Receptor Binding Affinity
| Compound | Relative Potency (vs. PCP) in inhibiting [3H]PCP binding | K_i (nM) | Reference |
| This compound | 0.75 | Not directly reported, but an analog showed a K_i of 69 nM. | [1],[2] |
| Dexoxadrol | 0.69 | A potent analog showed a K_i of 44 nM. | [1],[3] |
| Phencyclidine (PCP) | 1.0 | 2000 | [1] |
| Ketamine | Not directly compared in the same study | 500 | |
| MK-801 (Dizocilpine) | Significantly more potent than PCP | 4.8 | |
| 3-MeO-PCP | More potent than PCP | 20 |
Table 2: In Vivo Psychoactive Potency (Drug Discrimination in Squirrel Monkeys)
| Compound | Generalizes to PCP? | ED_50 (mg/kg) | Reference |
| This compound | Yes | Not explicitly stated, but dose-dependent generalization observed. | |
| Dexoxadrol | Yes | Not explicitly stated, but dose-dependent generalization observed. | |
| Phencyclidine (PCP) | Training Drug | - | |
| Ketamine | Yes | Higher than PCP | |
| d-Amphetamine | No | - |
Note: Drug discrimination studies are a standard method to assess the subjective effects of drugs. Generalization to the training drug (PCP in this case) indicates that the test drug produces similar subjective effects.
Experimental Protocols
To aid in the replication of the cited findings, detailed methodologies for key experiments are outlined below. These are generalized protocols based on commonly used methods in the field.
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol is for determining the binding affinity of test compounds to the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
-
Tissue Preparation:
-
Whole brains from male Sprague-Dawley rats are rapidly removed and placed in ice-cold 0.32 M sucrose solution.
-
The cerebral cortices are dissected and homogenized in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.
-
Following incubation, the suspension is centrifuged at 20,000 x g for 20 minutes at 4°C. The final pellet is resuspended in 50 mM Tris-HCl buffer.
-
-
Binding Assay:
-
The assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl buffer (pH 7.4), 100-200 µg of membrane protein, the radioligand (e.g., [³H]TCP or [³H]MK-801) at a concentration close to its K_d, and varying concentrations of the test compound (e.g., this compound, PCP, Ketamine).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM PCP or 10 µM MK-801).
-
The mixture is incubated at 25°C for 60 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine.
-
The filters are washed three times with 4 ml of ice-cold 50 mM Tris-HCl buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC_50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The K_i (inhibition constant) is calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
In Vivo Analgesia Assessment: Hot Plate Test
This protocol measures the analgesic effects of NMDA receptor antagonists in rodents.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Male Swiss-Webster mice (20-25 g) are used.
-
A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Animals are then administered the test compound (e.g., this compound, Ketamine, or PCP) or vehicle via a specific route (e.g., intraperitoneal injection).
-
At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), the latency to the nociceptive response is measured again.
-
-
Data Analysis:
-
The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
The ED_50 (the dose that produces 50% of the maximum possible effect) can be calculated from the dose-response curve.
-
In Vivo Psychoactive Effects: Drug Discrimination
This protocol assesses the subjective effects of a test drug by determining if it substitutes for a known training drug.
-
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food dispenser.
-
Training Procedure:
-
Squirrel monkeys are trained to press one of two levers to receive a food reward.
-
The animals are trained to discriminate between an injection of a training drug (e.g., 0.1 mg/kg of PCP, intramuscularly) and a vehicle injection (e.g., saline).
-
On days when the drug is administered, responses on the "drug-appropriate" lever are reinforced. On days when the vehicle is administered, responses on the "saline-appropriate" lever are reinforced.
-
Training continues until the animals reliably (>90% of responses) press the correct lever based on the injection they received.
-
-
Testing Procedure:
-
Once the discrimination is established, test sessions are conducted.
-
Different doses of the training drug, or novel test compounds (e.g., this compound, Ketamine), are administered.
-
During the test session, responses on either lever are recorded, but no reinforcement is delivered.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis:
-
Full generalization is considered to have occurred if a dose of the test drug results in ≥80% of responses on the drug-appropriate lever.
-
The ED_50 for generalization is the dose of the test drug that results in 50% of responses on the drug-appropriate lever.
-
Visualizations
The following diagrams illustrate the signaling pathway of NMDA receptor antagonists and the workflows of the described experimental protocols.
Caption: NMDA Receptor Antagonist Signaling Pathway.
Caption: Workflow for In Vitro and In Vivo Experiments.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and NMDA receptor affinity of dexoxadrol analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
Assessing the Specificity of Etoxadrol's Action on NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-characterized NMDA receptor modulators: Ketamine, Phencyclidine (PCP), and MK-801. By examining their binding affinities, subunit specificities, and functional effects, this document aims to offer a clear perspective on the specificity of this compound's action.
Introduction to this compound and NMDA Receptor Modulation
This compound is a dissociative anesthetic that exerts its primary pharmacological effects through the antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission.[1][2] Like the other compounds in this guide, this compound is a non-competitive antagonist that binds to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[1][3] This mechanism of action leads to a blockade of ion flow, thereby inhibiting receptor function. Understanding the nuances of how this compound interacts with the NMDA receptor in comparison to other antagonists is vital for assessing its therapeutic potential and specificity.
Comparative Binding Affinities
The affinity of a compound for its target is a key determinant of its potency and potential for off-target effects. The following table summarizes the reported binding affinities (Ki) of this compound and comparator compounds for the NMDA receptor. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with caution.
| Compound | Ki (nM) | Notes |
| This compound | In the range of 69 nM | This value is based on an analogue of this compound.[4] this compound itself is described as a high-affinity antagonist. |
| Ketamine | ~659 nM | |
| PCP | 59 nM | |
| MK-801 | 5.7 nM |
Analysis: Based on available data, MK-801 exhibits the highest affinity for the NMDA receptor, followed by PCP. This compound's affinity appears to be in a similar range to that of PCP, suggesting it is a potent antagonist. Ketamine demonstrates a lower affinity compared to the other compounds. The rank order of potency is generally considered to be MK-801 > PCP ≈ this compound > Ketamine.
NMDA Receptor Subunit Selectivity
NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit has four different isoforms (A-D), which confer distinct pharmacological and biophysical properties to the receptor. The subunit composition of NMDA receptors varies across different brain regions and developmental stages, making subunit selectivity a critical aspect of a modulator's specificity.
This compound: Currently, there is a significant lack of publicly available data on the NMDA receptor subunit selectivity of this compound. Further research is required to determine if this compound exhibits any preferential binding to or inhibition of NMDA receptors containing specific GluN2 subunits.
Comparator Compounds:
-
Ketamine and PCP: These compounds generally show limited selectivity among the different GluN2 subunits.
-
MK-801: While often used as a pan-NMDA receptor antagonist, some studies suggest it may have slightly different kinetics at receptors containing different GluN2 subunits.
The absence of subunit selectivity data for this compound is a critical knowledge gap in fully assessing its specificity of action.
Functional Effects and Electrophysiological Properties
The functional consequences of NMDA receptor antagonism are determined not only by binding affinity but also by the kinetics of channel blockade and its voltage dependence.
Voltage-Dependent Block: Non-competitive channel blockers like this compound, Ketamine, PCP, and MK-801 exhibit voltage-dependent inhibition. This means their blocking action is more pronounced at hyperpolarized membrane potentials and is relieved upon depolarization. This property is a hallmark of open channel blockers that bind within the ion channel's electric field. While the qualitative nature of this voltage-dependency is established for this class of compounds, specific quantitative comparisons of the degree of voltage-dependency for this compound are not readily available.
Kinetics of Blockade (On/Off Rates): The rates at which a drug binds to (on-rate) and dissociates from (off-rate) the receptor channel influence the time course of its effects.
-
MK-801 is known for its slow off-rate, leading to a prolonged blockade of the NMDA receptor channel once it is bound.
-
Ketamine has a faster off-rate compared to MK-801, resulting in a more transient blockade.
The on- and off-rate kinetics for this compound have not been extensively characterized in the scientific literature, representing another area where further investigation is needed to fully understand its specificity.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is a generalized method for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the PCP binding site on the NMDA receptor.
Materials:
-
Radioligand: [³H]MK-801 (a high-affinity ligand for the PCP site)
-
Membrane Preparation: Synaptosomal membranes prepared from a suitable brain region (e.g., rat cortex)
-
Test Compound: this compound and comparator compounds (Ketamine, PCP)
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled MK-801 or PCP)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Filtration System: Glass fiber filters and a cell harvester
-
Scintillation Counter
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled ligand).
-
Equilibration: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol describes a whole-cell patch-clamp method to assess the functional antagonism of NMDA receptors by this compound and comparators in cultured neurons or brain slices.
Materials:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system.
-
External Solution: Artificial cerebrospinal fluid (aCSF) containing NMDA and a co-agonist (glycine or D-serine), and blockers of other channels (e.g., TTX for sodium channels, picrotoxin for GABA-A receptors).
-
Internal Solution: Pipette solution with appropriate ions and buffering agents.
-
Test Compounds: this compound and comparators.
Procedure:
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.
-
Elicit NMDA Receptor Currents: Apply NMDA and its co-agonist to the neuron via the perfusion system to evoke an inward current at a negative holding potential (e.g., -60 mV).
-
Apply Antagonist: After obtaining a stable baseline NMDA-evoked current, co-apply the test compound (this compound or comparator) at various concentrations with the NMDA/co-agonist solution.
-
Measure Inhibition: Measure the reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist.
-
Assess Voltage-Dependency: To assess voltage-dependency, hold the neuron at different membrane potentials and measure the degree of inhibition by the antagonist at each potential. A greater block at more negative potentials indicates voltage-dependent inhibition.
-
Determine On/Off Rates: To estimate the kinetics of the block, rapidly switch the perfusion between solutions with and without the antagonist while continuously applying the agonist. The rate of current decay upon antagonist application reflects the on-rate, and the rate of current recovery upon antagonist removal reflects the off-rate.
-
Data Analysis:
-
Generate concentration-response curves to determine the IC50 for the inhibition of NMDA-evoked currents.
-
Plot the fractional block as a function of membrane potential to quantify the voltage-dependency.
-
Fit exponential functions to the onset and offset of the block to determine the time constants for the on- and off-rates.
-
Visualizations
Caption: NMDA receptor signaling pathway and the site of action for this compound and other non-competitive antagonists.
Caption: Experimental workflow for assessing the specificity of NMDA receptor modulators.
Conclusion
This compound is a potent, high-affinity non-competitive antagonist of the NMDA receptor, with a binding affinity likely comparable to that of PCP. It shares a common mechanism of action with Ketamine, PCP, and MK-801, acting as an open channel blocker at the PCP binding site within the receptor's ion channel.
However, a comprehensive assessment of this compound's specificity is currently hampered by a lack of publicly available data. Critical information regarding its NMDA receptor subunit selectivity and detailed electrophysiological properties, such as on- and off-rate kinetics, is needed. Future research focusing on these areas will be essential to fully delineate the pharmacological profile of this compound and to understand how its specific interactions with the NMDA receptor translate to its unique physiological and psychological effects. This knowledge will be invaluable for guiding the development of more specific and potentially safer NMDA receptor-targeting therapeutics.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Etoxadrol in a Research Setting
Disclaimer: This document provides guidance on the proper disposal of Etoxadrol based on general principles of laboratory safety and hazardous waste management. No specific Safety Data Sheet (SDS) for this compound detailing its disposal is publicly available. Therefore, this compound should be handled as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.
This compound is a dissociative anesthetic and a potent N-methyl-D-aspartate (NMDA) receptor antagonist, structurally related to dexoxadrol and functionally similar to phencyclidine (PCP). Due to its pharmacological activity and the lack of specific disposal information, a cautious approach to its disposal is mandatory to ensure the safety of personnel and the environment.
Hazard Assessment and Risk Mitigation
Given its classification as a research chemical with psychoactive properties, this compound should be presumed to have potential toxicological and environmental effects. The primary risks associated with handling this compound include accidental exposure through inhalation, ingestion, or skin contact, and the potential for environmental contamination if not disposed of correctly.
Personal Protective Equipment (PPE): When handling this compound in any form (solid or in solution), the following minimum PPE should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the powdered form, a properly fitted respirator (e.g., N95 or higher) should be used in a ventilated enclosure like a fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations for hazardous chemical waste.[1] It is imperative to contact your institution's EHS office to ensure adherence to established protocols.
-
Waste Identification and Segregation:
-
Pure this compound (Unused): Unused or expired pure this compound should be treated as hazardous chemical waste. It should not be mixed with other waste streams.
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated waste. These items should be collected in a designated, clearly labeled hazardous waste bag or container.
-
Solutions Containing this compound: Aqueous and solvent-based solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.[2]
-
Empty Containers: Empty this compound containers should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste.
-
-
Waste Collection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "solid," "aqueous solution," "contaminated debris"). Include the approximate concentration and quantity.
-
Keep the waste container securely closed except when adding waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize this compound waste unless you have specific, validated protocols and the necessary safety equipment. Incineration by a licensed hazardous waste disposal facility is the preferred method for the ultimate disposal of many pharmaceutical and research chemicals.
-
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is important for safe handling and for the EHS professionals who will manage its ultimate disposal.
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
| Appearance | Crystalline powder |
| CAS Number | 28189-85-7 |
Source: PubChem CID 14208380
Experimental Protocols Cited
This document is a procedural guide and does not cite specific experimental protocols involving the use of this compound. The disposal procedures outlined are based on general best practices for laboratory chemical waste management.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Etoxadrol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Given the absence of a publicly available, official Safety Data Sheet (SDS), this guidance is compiled from available research and general best practices for handling hazardous pharmaceutical compounds.[1][2] Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Assessment and Toxicological Profile
This compound is a dissociative anesthetic that functions as a high-affinity, non-competitive antagonist at the NMDA receptor.[1][3][4] While specific toxicological data is limited, animal studies indicate that this compound can produce significant physiological and neurological effects.
Known Effects in Animal Studies:
-
Marked stimulation and ataxia in mice at doses of 100.0 mg/kg.
-
Decreased brain monoamine concentrations (serotonin, dopamine, and norepinephrine) in mice at doses of 0-20 mg/kg.
-
As a dissociative anesthetic, it may cause side effects such as nightmares and hallucinations, which led to the discontinuation of its development for human use.
Due to its potent biological activity and the lack of comprehensive safety data, this compound should be handled as a hazardous substance with potential for neurotoxic and psychotropic effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a Face Shield. Work should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a Face Shield. |
| In Vitro/In Vivo Administration | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. |
| Spill Cleanup | Chemical-resistant outer gloves, inner nitrile gloves, disposable gown, shoe covers, and a full-face respirator with appropriate cartridges. |
| Waste Disposal | Double Nitrile Gloves and a Disposable Gown. |
Operational and Handling Procedures
Strict adherence to standard operating procedures is critical to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration, and appropriate hazard warnings.
Preparation and Handling:
-
All manipulations of solid this compound that could generate dust must be conducted in a certified chemical fume hood or a powder containment hood.
-
When preparing solutions, work in a chemical fume hood and avoid splashing.
-
Use dedicated labware and equipment for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
Spill Management:
-
In the event of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wearing the appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant waste container. Do not dispose of this compound solutions down the drain.
Disposal Method:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Incineration is the preferred method for the destruction of pharmaceutical waste.
Experimental Protocols and Visualizations
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by binding to the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor. This action blocks the influx of calcium ions (Ca2+), thereby inhibiting the excitatory neurotransmission mediated by glutamate.
Caption: this compound blocks the NMDA receptor's ion channel, preventing glutamate-mediated calcium influx.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound, from risk assessment to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
